Eupalinolide K
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H26O6 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[(3aR,4S,6E,9S,10E,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H26O6/c1-11-5-6-15(22)13(3)10-17-18(14(4)20(24)26-17)16(9-11)25-19(23)12(2)7-8-21/h5,7,10,15-18,21-22H,4,6,8-9H2,1-3H3/b11-5+,12-7+,13-10+/t15-,16-,17+,18+/m0/s1 |
InChI Key |
APOGLVUGPAVNAP-GIDICUODSA-N |
Isomeric SMILES |
C/C/1=C\C[C@@H](/C(=C/[C@@H]2[C@@H]([C@H](C1)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2)/C)O |
Canonical SMILES |
CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)C)C(=C)C(=O)O2)C)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Isolation of Eupalinolide K from Eupatorium lindleyanum
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the isolation of Eupalinolide K, a sesquiterpene lactone from the plant Eupatorium lindleyanum. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the isolation workflow and relevant biological signaling pathways.
Introduction
Eupatorium lindleyanum, a perennial herbaceous plant, is a known source of various bioactive secondary metabolites, including a range of sesquiterpene lactones. Among these, this compound has garnered interest for its potential pharmacological activities. Sesquiterpene lactones as a class are recognized for their diverse biological properties, including anti-inflammatory and anti-cancer effects. This guide details a methodological approach for the efficient isolation and purification of this compound for further research and development. Network pharmacology and molecular docking analyses have identified Eupalinolide A and this compound as potential bioactive constituents that inhibit the phosphorylation of key signaling proteins.[1]
Experimental Protocols
The isolation of this compound from Eupatorium lindleyanum involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established techniques for the isolation of sesquiterpene lactones from Eupatorium species.
Plant Material
Aerial parts of Eupatorium lindleyanum should be collected and air-dried in the shade. The dried plant material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction
The powdered plant material is subjected to exhaustive extraction with a polar organic solvent.
-
Solvent: 95% Ethanol or Methanol
-
Method: Maceration or Soxhlet extraction. The plant powder is soaked in the solvent at room temperature for a period of 24-48 hours with occasional agitation. This process is typically repeated three times to ensure complete extraction.
-
Solvent Removal: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
Fractionation
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.
-
n-Hexane Fractionation: The aqueous suspension is first partitioned with n-hexane to remove non-polar compounds such as fats, waxes, and sterols. This step is repeated three times.
-
Ethyl Acetate Fractionation: The remaining aqueous layer is then partitioned with ethyl acetate. Sesquiterpene lactones, including this compound, are typically enriched in this fraction. This partitioning is also repeated three times.
-
n-Butanol Fractionation: Finally, the aqueous layer is partitioned with n-butanol to isolate more polar compounds.
The ethyl acetate fraction, being rich in sesquiterpene lactones, is concentrated under reduced pressure.
Chromatographic Purification
The concentrated ethyl acetate fraction is subjected to a series of chromatographic techniques for the isolation of pure this compound.
-
Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column (100-200 mesh) and eluted with a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane:ethyl acetate gradients from 100:0 to 0:100). Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.
-
Sephadex LH-20 Column Chromatography: The combined fractions containing this compound are further purified on a Sephadex LH-20 column using methanol as the mobile phase. This step helps to remove smaller molecules and pigments.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification is achieved using a reversed-phase C18 column on a prep-HPLC system. A typical mobile phase would be a gradient of methanol and water or acetonitrile and water. The effluent is monitored by a UV detector, and the peak corresponding to this compound is collected.
Quantitative Data
While specific yield data for this compound is not extensively reported, the following table provides an example of expected yields for similar sesquiterpenoid lactones isolated from Eupatorium lindleyanum using High-Speed Counter-Current Chromatography (HSCCC), which can serve as a benchmark.
| Compound | Starting Material | Yield (mg) | Purity (%) |
| Eupalinolide A | 540 mg of n-butanol fraction | 17.9 | 97.9 |
| Eupalinolide B | 540 mg of n-butanol fraction | 19.3 | 97.1 |
Spectroscopic Data for Structural Elucidation
The structure of the isolated this compound is confirmed by spectroscopic analysis. The following table summarizes the expected key spectroscopic data.
| Technique | Data |
| ¹H NMR | Characteristic signals for olefinic protons, protons adjacent to oxygenated carbons, and methyl groups. |
| ¹³C NMR | Resonances corresponding to carbonyl carbons of the lactone and ester groups, olefinic carbons, and oxygen-bearing carbons. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns. |
Visualization of Workflow and Biological Pathways
Experimental Workflow
The following diagram illustrates the key stages in the isolation of this compound.
Caption: A flowchart detailing the sequential steps for isolating this compound.
Anti-Inflammatory Signaling Pathway
Eupalinolides have been shown to exert anti-inflammatory effects, potentially through the inhibition of the NF-κB signaling pathway. Eupalinolide B, for example, has been shown to inhibit the nuclear transcription factor-κB (NF-κB) signaling pathway in Raw264.7 cells.[2]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Apoptosis Signaling Pathway
Several Eupalinolides have demonstrated the ability to induce apoptosis in cancer cells, a process that can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Eupalinolide J, for instance, has been shown to induce apoptosis in human prostate cancer cells through a caspase-dependent pathway.[3]
Caption: Induction of apoptosis via the intrinsic mitochondrial pathway by this compound.
References
An In-depth Technical Guide to the Chemical Structure of Eupalinolide K
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide K is a naturally occurring sesquiterpene lactone isolated from the plant Eupatorium lindleyanum. It belongs to the germacrane class of sesquiterpenoids, which are characterized by a ten-membered carbocyclic ring. As a member of the eupalinolide family, it shares a common structural framework with other bioactive compounds isolated from the same plant source. This compound has garnered interest in the scientific community for its potential biological activities, including its role as a STAT3 inhibitor[1]. This technical guide provides a detailed overview of the chemical structure of this compound, including its spectroscopic data and the experimental protocols for its isolation and characterization.
Chemical Structure
The chemical structure of this compound has been elucidated through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Its systematic name is 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide. The structure features a central germacrane lactone core, substituted with a hydroxyl group and a 4'-hydroxy-tigloyloxy moiety.
Molecular Formula: C₂₀H₂₆O₆
Molecular Weight: 362.42 g/mol
CAS Number: 108657-10-9
Spectroscopic Data
The structural confirmation of this compound relies on the interpretation of its ¹H and ¹³C NMR spectra, along with mass spectrometry data. While the complete datasets are found within detailed research publications, the following tables summarize the expected chemical shifts for the key structural features of this compound, based on the analysis of closely related compounds and published data on its synonym, 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide.
Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 5.10 | d | 9.8 |
| 2α | 2.35 | m | |
| 2β | 2.20 | m | |
| 3 | 4.50 | t | 9.5 |
| 5 | 5.30 | d | 9.0 |
| 6 | 3.80 | t | 9.2 |
| 7 | 2.50 | m | |
| 8 | 5.40 | dd | 9.2, 4.5 |
| 9α | 2.60 | m | |
| 9β | 2.15 | m | |
| 13a | 6.20 | d | 3.5 |
| 13b | 5.60 | d | 3.5 |
| 14 | 1.80 | s | |
| 15 | 1.75 | s | |
| 2' | - | - | - |
| 3' | 6.80 | 7.0, 1.5 | |
| 4' | 4.30 | qd | 6.5, 1.5 |
| 5' | 1.85 | d | 7.0 |
Note: The predicted values are based on the analysis of structurally similar germacrane sesquiterpenoids isolated from Eupatorium lindleyanum. The actual experimental values may vary slightly.
Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)
| Position | Chemical Shift (δ, ppm) |
| 1 | 128.0 |
| 2 | 40.0 |
| 3 | 75.0 |
| 4 | 140.0 |
| 5 | 130.0 |
| 6 | 82.0 |
| 7 | 50.0 |
| 8 | 78.0 |
| 9 | 45.0 |
| 10 | 150.0 |
| 11 | 138.0 |
| 12 | 170.0 |
| 13 | 122.0 |
| 14 | 18.0 |
| 15 | 17.0 |
| 1' | 168.0 |
| 2' | 129.0 |
| 3' | 139.0 |
| 4' | 68.0 |
| 5' | 15.0 |
Note: The predicted values are based on the analysis of structurally similar germacrane sesquiterpenoids isolated from Eupatorium lindleyanum. The actual experimental values may vary slightly.
Mass Spectrometry Data
Electrospray Ionization Mass Spectrometry (ESI-MS) is a key technique for determining the molecular weight of this compound. The expected mass-to-charge ratio ([M+Na]⁺) for this compound is approximately m/z 385.16.
Experimental Protocols
The isolation and characterization of this compound from Eupatorium lindleyanum involve a series of chromatographic and spectroscopic techniques.
Isolation Protocol
A common method for the isolation of this compound is High-Speed Counter-Current Chromatography (HSCCC).
-
Plant Material Extraction: The dried aerial parts of Eupatorium lindleyanum are powdered and extracted with a suitable solvent, such as 95% ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol to yield different fractions. The n-butanol fraction is typically enriched with sesquiterpene lactones.
-
HSCCC Separation: The n-butanol fraction is subjected to preparative HSCCC. A suitable two-phase solvent system, for example, n-hexane-ethyl acetate-methanol-water, is used for the separation. The fractions are collected based on the UV chromatogram.
-
Purification: The fractions containing this compound are further purified by repeated column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Characterization Protocol
-
NMR Spectroscopy: The structure of the isolated compound is elucidated using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy. The spectra are typically recorded on a Bruker Avance spectrometer (400 or 600 MHz) using deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) as the solvent.
-
Mass Spectrometry: The molecular formula and weight are determined using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).
-
Purity Analysis: The purity of the final compound is determined by analytical HPLC with a UV detector.
Mandatory Visualization
Caption: Experimental workflow for the isolation and characterization of this compound.
Caption: Key classifications and properties of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide K and its related sesquiterpene lactones represent a class of natural products with significant therapeutic potential, demonstrating a range of biological activities including anti-inflammatory and anticancer effects. This technical guide provides a comprehensive overview of the natural sources of these compounds, methodologies for their extraction and purification, and an in-depth look at their mechanisms of action through various signaling pathways. Quantitative data on the yields of these compounds from their botanical origins are presented, alongside detailed experimental protocols to facilitate further research and development.
Natural Sources of this compound and Related Compounds
This compound and its analogs are predominantly found in plants belonging to the genus Eupatorium, a member of the Asteraceae family. These herbaceous flowering plants are distributed across Asia and have a long history of use in traditional medicine.
Primary Botanical Sources:
-
Eupatorium lindleyanum DC.: This species is a prominent source of a variety of eupalinolides, including this compound. It is a perennial herb found in China, Japan, and Korea. Research has consistently identified a diverse array of sesquiterpene lactones within this plant.
-
Eupatorium lasiophthalmum Griseb.: Native to Bolivia, this plant is another rich source of sesquiterpene lactones. Phytochemical investigations have led to the isolation of numerous eudesmanolides and other related compounds.
-
Eupatorium chinense L.: This species, found in China, is utilized in traditional Chinese medicine. It has been shown to contain a variety of bioactive compounds, including sesquiterpene lactones with potential anticancer properties.
-
Eupatorium fortunei Turcz.: Commonly cultivated in Asia, this plant is not only used for its aromatic properties but also contains various sesquiterpene lactones.
Quantitative Yields of Eupalinolides
The concentration of this compound and related compounds can vary depending on the plant species, geographical location, and extraction method. The following table summarizes available quantitative data from scientific literature.
| Compound | Plant Source | Starting Material | Yield | Reference |
| Eupalinolide A | Eupatorium lindleyanum | 540 mg of n-butanol fraction | 17.9 mg (3.31%) | [1] |
| Eupalinolide B | Eupatorium lindleyanum | 540 mg of n-butanol fraction | 19.3 mg (3.57%) | [1] |
| 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide | Eupatorium lindleyanum | 540 mg of n-butanol fraction | 10.8 mg (2.00%) | [1] |
Note: The yields are calculated based on the starting weight of the fractionated extract, not the total dried plant material. Further research is needed to establish a more comprehensive database of yields from various Eupatorium species.
Experimental Protocols: Extraction and Purification
The isolation of this compound and its analogs from plant material involves a multi-step process of extraction, fractionation, and chromatography.
General Extraction and Fractionation of Sesquiterpene Lactones
This protocol provides a general framework for the initial extraction of sesquiterpene lactones from dried plant material.
-
Maceration: The dried and powdered aerial parts of the Eupatorium species are macerated with a polar solvent such as ethanol or methanol at room temperature for an extended period (e.g., 3 x 24 hours).
-
Concentration: The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Sesquiterpene lactones are typically enriched in the ethyl acetate and n-butanol fractions.
Purification by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an effective technique for the preparative separation of eupalinolides. The following protocol is based on the successful isolation of Eupalinolide A and B from Eupatorium lindleyanum.[1]
-
HSCCC Apparatus: A commercial HSCCC instrument is used.
-
Two-Phase Solvent System: A suitable two-phase solvent system is selected. For the separation of eupalinolides, a system composed of n-hexane-ethyl acetate-methanol-water (1:4:2:3, v/v/v/v) has been shown to be effective.[1]
-
Preparation of Solvent Phases: The solvent mixture is thoroughly shaken and allowed to stand until two distinct phases (upper and lower) are formed. The two phases are then separated.
-
HSCCC Operation:
-
The coiled column is first filled with the upper phase (stationary phase).
-
The apparatus is rotated at a specific speed (e.g., 900 rpm).
-
The lower phase (mobile phase) is then pumped into the column at a defined flow rate (e.g., 2.0 mL/min).
-
After the mobile phase front emerges and hydrodynamic equilibrium is established, the sample solution (the enriched fraction dissolved in a mixture of the upper and lower phases) is injected.
-
-
Fraction Collection and Analysis: The effluent from the outlet of the column is continuously monitored with a UV detector (e.g., at 254 nm) and collected in fractions. The collected fractions are then analyzed by High-Performance Liquid Chromatography (HPLC) to identify and pool the fractions containing the pure compounds.
Signaling Pathways and Mechanisms of Action
Eupalinolides exert their biological effects by modulating various cellular signaling pathways. This section details some of the key pathways affected by these compounds.
Eupalinolide A: Induction of Autophagy via ROS/ERK Signaling
Eupalinolide A has been shown to induce autophagy in hepatocellular carcinoma cells through the generation of reactive oxygen species (ROS) and the activation of the extracellular signal-regulated kinase (ERK) pathway.[2]
Caption: Eupalinolide A-induced autophagy signaling cascade.
Eupalinolide B: Induction of Ferroptosis and Inhibition of Migration via ROS-ER-JNK Pathway
Eupalinolide B has demonstrated anti-cancer activity in hepatic carcinoma by inducing ferroptosis and inhibiting cell migration. This is mediated by the generation of ROS, subsequent endoplasmic reticulum (ER) stress, and activation of the c-Jun N-terminal kinase (JNK) pathway.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. US5384121A - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]
- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. View of Technological methods of sesquiterpene lactones extraction from raw materials [ect-journal.kz]
Eupalinolide K: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Eupalinolide K, a sesquiterpene lactone with potential applications in oncology research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, biological activity, and mechanism of action.
Core Compound Data
This compound is a natural product isolated from Eupatorium lindleyanum. Key identifying information and physical properties are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 108657-10-9 | [1][2][3] |
| Molecular Formula | C₂₀H₂₆O₆ | [1][2] |
| Molecular Weight | 362.42 g/mol | [1][2][3] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Store at -20°C | [1] |
Biological Activity and Mechanism of Action
This compound has been identified as a STAT3 (Signal Transducer and Activator of Transcription 3) inhibitor.[1][4] STAT3 is a key signaling molecule that is constitutively activated in a wide range of human cancers and plays a crucial role in tumor initiation, progression, and immune evasion. The inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.
This compound is also classified as a Michael reaction acceptor (MRA), a characteristic that is common to many biologically active compounds.[1][4] While detailed mechanistic studies specifically on this compound are limited in the available literature, research on closely related compounds from the same plant, such as Eupalinolide J, provides significant insights into its potential mechanism of action. Studies on Eupalinolide J have shown that it suppresses the growth of triple-negative breast cancer (TNBC) cells by targeting the STAT3 signaling pathway, leading to apoptosis and cell cycle arrest.[2] It is plausible that this compound shares a similar mechanism of action due to its structural similarity.
The STAT3 signaling pathway is a critical regulator of cellular processes. The diagram below illustrates the canonical STAT3 signaling pathway, which is the target of this compound.
Experimental Protocols
Detailed experimental protocols focusing specifically on this compound are not extensively documented in publicly available literature. However, based on studies of related compounds and general methodologies for assessing STAT3 inhibitors, the following experimental workflows can be proposed.
Screening for STAT3 Inhibition
A common method to screen for STAT3 inhibitors involves a STAT3-dependent reporter gene assay.
Cell Viability and Proliferation Assays
To assess the cytotoxic and anti-proliferative effects of this compound on cancer cell lines, standard assays such as MTT or CCK-8 can be employed.
| Assay Type | Experimental Protocol Outline |
| MTT/CCK-8 Assay | 1. Seed cancer cells in 96-well plates and allow them to adhere overnight.2. Treat cells with varying concentrations of this compound for 24, 48, and 72 hours.3. Add MTT or CCK-8 reagent to each well and incubate for the recommended time.4. Measure the absorbance at the appropriate wavelength to determine cell viability. |
| Colony Formation Assay | 1. Seed a low density of cancer cells in 6-well plates.2. Treat with this compound for a specified period.3. Culture the cells for 1-2 weeks until visible colonies form.4. Fix, stain, and count the colonies to assess long-term proliferative capacity. |
Apoptosis and Cell Cycle Analysis
Flow cytometry is a standard technique to investigate whether this compound induces apoptosis or causes cell cycle arrest.
| Analysis Type | Experimental Protocol Outline |
| Apoptosis Assay | 1. Treat cancer cells with this compound for a defined period.2. Harvest and stain the cells with Annexin V-FITC and Propidium Iodide (PI).3. Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells. |
| Cell Cycle Analysis | 1. Treat cells with this compound.2. Harvest, fix, and stain the cells with a DNA-intercalating dye such as PI.3. Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). |
Conclusion
This compound is a promising natural compound with potential as a STAT3 inhibitor for cancer research and therapy. While further detailed studies are required to fully elucidate its specific molecular interactions and therapeutic potential, the existing data on this compound and related sesquiterpene lactones provide a strong foundation for future investigations. The protocols and pathways outlined in this guide offer a framework for researchers to explore the anti-cancer properties of this compound.
References
- 1. Precise discovery of a STAT3 inhibitor from Eupatorium lindleyanum and evaluation of its activity of anti-triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | RETRACTED: Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway [frontiersin.org]
Eupalinolide K: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
Introduction: Eupalinolide K, a sesquiterpene lactone, is a natural product of significant interest within the scientific community due to its potential therapeutic applications. As with any compound intended for further research and development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides an in-depth overview of the solubility and stability of this compound, offering detailed experimental protocols and insights for researchers, scientists, and drug development professionals. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from structurally similar sesquiterpene lactones and established analytical methodologies to provide a robust framework for its characterization.
Section 1: Solubility Profile of this compound
Based on the general properties of sesquiterpene lactones, this compound is expected to exhibit good solubility in organic solvents and limited solubility in aqueous media. Sesquiterpene lactones are typically soluble in fats and alcohols. The polarity of the solvent will play a crucial role in its dissolution.
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent Class | Specific Solvents | Predicted Solubility |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High |
| Polar Protic | Methanol, Ethanol, Propanol, Butanol | Moderate to High |
| Intermediate Polarity | Acetone, Ethyl Acetate, Acetonitrile | Moderate |
| Nonpolar | Hexane, Toluene, Diethyl ether | Low to Moderate |
| Aqueous | Water, Phosphate Buffered Saline (PBS) | Low |
Section 2: Experimental Protocol for Solubility Determination
The universally accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a reliable and reproducible means of quantifying the solubility of this compound in various solvents.
Principle
An excess amount of solid this compound is agitated in a specific solvent at a constant temperature until equilibrium is achieved. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved this compound is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Glass vials or flasks with sealed caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a suitable detector (e.g., UV/Vis or DAD)
-
Analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to generate a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed glass vial. Ensure there is undissolved solid material present.
-
Equilibration: Place the vials in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the clear, saturated filtrate using a validated HPLC method. Determine the concentration of this compound by comparing the peak area to the calibration curve generated from the standard solutions.
-
Data Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature.
Workflow for Solubility Determination
Caption: Workflow for determining this compound solubility.
Section 3: Stability Profile of this compound
The stability of this compound is a critical parameter for its handling, storage, and formulation. Sesquiterpene lactones can be susceptible to degradation under certain conditions, particularly in alkaline environments.[1] A stability-indicating HPLC method is essential to separate the intact drug from its degradation products.
Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways of this compound and to develop a stability-indicating analytical method. These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.
Table 2: Conditions for Forced Degradation Studies of this compound
| Stress Condition | Reagents and Conditions |
| Acid Hydrolysis | 1 M HCl at room temperature for 3 days |
| Base Hydrolysis | 1 M NaOH at room temperature for 3 days |
| Oxidative Degradation | 10% H₂O₂ at room temperature for 3 days |
| Thermal Degradation | Solid drug at 90 °C for 3 days |
| Photodegradation | Solution exposed to UV light (e.g., 254 nm) |
| Neutral Hydrolysis | Purified water at room temperature for 3 days |
Expected Stability Profile
Based on studies of other sesquiterpene lactones, this compound is expected to show the following stability profile:[1]
-
Stable: Under neutral, oxidative, and thermal stress conditions.
-
Unstable: Under acidic and alkaline conditions, with more significant degradation observed under alkaline conditions.
Section 4: Experimental Protocol for Stability-Indicating HPLC Method
This protocol outlines the development and validation of an HPLC method to assess the stability of this compound.
Principle
A reversed-phase HPLC method is developed to separate this compound from its potential degradation products generated during forced degradation studies. The method is then validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.
Materials and Equipment
-
This compound
-
Reagents for forced degradation (HCl, NaOH, H₂O₂)
-
HPLC system with a DAD or UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
Step-by-Step Procedure
-
Method Development:
-
Mobile Phase Selection: Start with a mobile phase of acetonitrile and water in a gradient elution. A typical gradient might start with a lower concentration of acetonitrile and gradually increase.[2]
-
Column and Temperature: Use a C18 column and maintain a constant temperature, for example, 30 °C.[2]
-
Flow Rate and Detection: Set a flow rate of around 0.8-1.0 mL/min and detect the analyte at its maximum absorbance wavelength, which can be determined using a DAD detector.[2]
-
-
Forced Degradation Sample Preparation:
-
Prepare a stock solution of this compound in methanol.
-
For each stress condition (acid, base, neutral, oxidative), mix an aliquot of the stock solution with the respective stressor solution (e.g., 1 M HCl).[2]
-
After the specified incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase before injection.
-
-
Method Validation:
-
Specificity: Inject the stressed samples into the HPLC system to ensure that the degradation product peaks are well-resolved from the parent this compound peak.
-
Linearity: Analyze a series of this compound solutions of different concentrations to establish the linear range of the method.
-
Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method by analyzing replicate samples at different concentration levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Workflow for Stability-Indicating Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Section 5: Putative Signaling Pathway
While the specific signaling pathways of this compound are still under investigation, studies on a complex containing Eupalinolide I, J, and K have shown inhibitory effects on the Akt signaling pathway and activation of the p38 signaling pathway.[3] This suggests a potential mechanism of action related to cell proliferation, apoptosis, and stress response.
Caption: Putative signaling pathway of the Eupalinolide I, J, and K complex.
Disclaimer: This technical guide is intended for informational purposes for research and development professionals. The experimental protocols are generalized and may require optimization for specific laboratory conditions and equipment. The information on the solubility and stability profile of this compound is based on data from structurally related compounds and should be confirmed by empirical testing.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Bioactivity of Eupalinolides
Eupalinolides are a class of sesquiterpene lactones, natural compounds primarily isolated from plants of the Eupatorium genus, such as Eupatorium lindleyanum[1][2][3]. These compounds have garnered significant scientific interest due to their diverse and potent biological activities. This document provides a comprehensive review of the current literature on the bioactivity of various Eupalinolides, with a focus on their anticancer and anti-inflammatory properties. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways.
Anticancer Activity
Eupalinolides, particularly Eupalinolide A, B, J, and O, have demonstrated significant cytotoxic and anti-proliferative effects across a range of cancer cell lines, including hepatic, pancreatic, laryngeal, and breast cancers[1][4][5][6]. Their mechanisms of action are multifaceted, involving the induction of various forms of cell death, cell cycle arrest, and inhibition of metastasis.
Quantitative Data on Cytotoxicity
The cytotoxic potential of Eupalinolides is often quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Eupalinolide | Cancer Type | Cell Line(s) | IC₅₀ (µM) | Duration | Citation |
| Eupalinolide B | Laryngeal Cancer | TU212 | 1.03 | - | [6] |
| AMC-HN-8 | 2.13 | - | [6] | ||
| M4e | 3.12 | - | [6] | ||
| LCC | 4.20 | - | [6] | ||
| TU686 | 6.73 | - | [6] | ||
| Hep-2 | 9.07 | - | [6] | ||
| Eupalinolide B | Pancreatic Cancer | MiaPaCa-2, PANC-1, PL-45 | 0 - 10 (Dose-dependent inhibition) | 24 h | [1] |
| Eupalinolide B | Hepatic Carcinoma | SMMC-7721, HCCLM3 | 6 - 24 (Dose-dependent inhibition) | 24-72 h | [1] |
| Eupalinolide O | Breast Cancer | MDA-MB-468 | Significant cytotoxicity observed | - | [4] |
Mechanisms of Anticancer Action
A. Induction of Apoptosis, Autophagy, and Ferroptosis
Eupalinolides trigger programmed cell death through multiple pathways:
-
Eupalinolide O induces apoptosis in MDA-MB-468 breast cancer cells, characterized by the loss of mitochondrial membrane potential[4].
-
Eupalinolide B is a potent inducer of apoptosis and autophagy[1]. In hepatic carcinoma cells, it uniquely induces ferroptosis—an iron-dependent form of cell death—by activating the HO-1 signaling pathway[5]. It also elevates reactive oxygen species (ROS) levels, which contributes to its cytotoxic effects in pancreatic cancer[7][8].
-
Eupalinolide A induces autophagy in hepatocellular carcinoma cells through the activation of the ROS/ERK signaling pathway[9].
B. Cell Cycle Arrest
Several Eupalinolides can halt the cancer cell cycle, preventing proliferation:
-
Eupalinolide O causes cell cycle arrest at the G2/M phase in breast cancer cells[4].
-
Eupalinolide B blocks the cell cycle at the S phase in hepatic carcinoma cells[5].
-
Eupalinolide A arrests the cell cycle at the G₁ phase in hepatocellular carcinoma cells[9].
C. Inhibition of Cancer Metastasis
Metastasis is a major cause of cancer-related mortality. Eupalinolides have shown potential in inhibiting this process:
-
Eupalinolide B inhibits the migration of human hepatic carcinoma cells (SMMC-7721 and HCCLM3) by activating the ROS-ER-JNK signaling pathway[1][5].
-
Eupalinolide J has been identified as a potential anti-cancer metastatic agent[10]. It promotes the ubiquitin-dependent degradation of STAT3, a key transcription factor in metastasis. This leads to the downregulation of its target genes, MMP-2 and MMP-9, which are crucial for extracellular matrix degradation during cell invasion[11].
Signaling Pathways in Anticancer Activity
The anticancer effects of Eupalinolides are mediated by their modulation of complex signaling cascades.
Caption: Eupalinolide B's dual anticancer mechanism in hepatic carcinoma.
Caption: Eupalinolide J inhibits metastasis by promoting STAT3 degradation.
Anti-inflammatory Activity
Eupalinolides exhibit potent anti-inflammatory properties, primarily through the inhibition of key inflammatory pathways such as NF-κB and MAPKs. This activity is relevant for conditions like acute lung injury (ALI)[2].
Quantitative Data on Anti-inflammatory Effects
| Eupalinolide | Model | Measured Effect | IC₅₀ / Result | Citation |
| Eupalinolide B | LPS-stimulated RAW264.7 cells | Inhibition of Nitric Oxide (NO) production | 2.24 µM | [1] |
| Eupalinolide B | LPS-induced ALI in mice | Reduction of inflammatory cytokines (TNF-α, IL-1β, IL-6, MCP-1) | Significant amelioration | [2] |
Mechanism of Anti-inflammatory Action
Eupalinolide B attenuates lipopolysaccharide (LPS)-induced acute lung injury. Its mechanism involves the direct targeting and inactivation of the TAK1 (Transforming growth factor β-activated kinase 1) protein. TAK1 is a critical upstream kinase that activates both the NF-κB and MAPK signaling pathways in response to inflammatory stimuli like LPS[2]. By inhibiting TAK1, Eupalinolide B effectively blocks the downstream phosphorylation of IKKα/β and MAPKs, preventing the nuclear translocation of NF-κB p65 and subsequent expression of pro-inflammatory genes like iNOS and COX-2[2].
Signaling Pathway in Anti-inflammatory Activity
Caption: Eupalinolide B inhibits inflammation by targeting TAK1.
Experimental Methodologies
The bioactivities described above were determined using a range of standard and advanced experimental protocols.
Isolation and Purification
Eupalinolides are typically extracted from the dried aerial parts of Eupatorium lindleyanum. A common method is high-speed counter-current chromatography (HSCCC).
Caption: General workflow for Eupalinolide isolation via HSCCC.
-
Protocol Outline (HSCCC):
-
Extraction: The dried, powdered plant material is refluxed with ethanol. The solvent is then evaporated to yield a crude extract[3].
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to create fractions with different chemical profiles[12].
-
HSCCC Separation: The target fraction (e.g., n-butanol fraction) is dissolved in a two-phase solvent system (e.g., n-hexane–ethyl acetate–methanol–water) and subjected to HSCCC separation[12][13].
-
Analysis and Identification: Fractions collected from HSCCC are analyzed by High-Performance Liquid Chromatography (HPLC) to determine purity. The chemical structures are confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy[12].
-
In Vitro Bioactivity Assays
-
Cell Viability Assay (CCK-8 or MTT):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of Eupalinolides or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, 72 hours).
-
CCK-8 or MTT reagent is added to each well and incubated. The reagent is converted by metabolically active cells into a colored formazan product.
-
The absorbance is measured using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells. This data is used to determine IC₅₀ values[5].
-
-
Cell Migration Assay (Transwell Assay):
-
Cancer cells, pre-treated with Eupalinolides or a control, are seeded into the upper chamber of a Transwell insert (which has a porous membrane).
-
The lower chamber contains a medium with a chemoattractant (e.g., FBS).
-
After incubation, non-migrating cells on the upper surface of the membrane are removed.
-
Cells that have migrated through the pores to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The migration rate is quantified relative to the control[5].
-
-
Apoptosis and Cell Cycle Analysis (Flow Cytometry):
-
Apoptosis: Cells are treated with the compound, harvested, and stained with Annexin V (which binds to early apoptotic cells) and Propidium Iodide (PI, which stains late apoptotic/necrotic cells). The cell populations are then quantified by flow cytometry[4].
-
Cell Cycle: Treated cells are harvested, fixed in ethanol, and stained with a DNA-binding dye like PI. A flow cytometer measures the fluorescence intensity of individual cells, which corresponds to their DNA content, allowing for the quantification of cells in G₁, S, and G2/M phases of the cell cycle[5][9].
-
-
Western Blot Analysis:
-
Cells are treated, and total protein is extracted.
-
Protein concentrations are determined (e.g., using a BCA assay).
-
Equal amounts of protein are separated by size via SDS-PAGE and transferred to a membrane (PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific to target proteins (e.g., STAT3, TAK1, Cyclin E1, GPx4)[2][5][11].
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is captured, allowing for the visualization and quantification of protein expression levels[5].
-
In Vivo Xenograft Studies
-
Protocol Outline:
-
Model Establishment: Human cancer cells (e.g., PANC-1 for pancreatic cancer, TU212 for laryngeal cancer) are injected subcutaneously into immunocompromised mice (e.g., nude mice)[6][7].
-
Treatment: Once tumors reach a palpable size, mice are randomly assigned to treatment groups. Eupalinolides are administered (e.g., intraperitoneally) at specified doses and schedules[1]. A control group receives a vehicle solution.
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the experiment.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (e.g., for proliferation markers like Ki-67) or Western blotting[6][7]. Major organs may be collected for toxicity assessment[6].
-
Conclusion and Future Perspectives
The Eupalinolide family of sesquiterpene lactones demonstrates a remarkable range of potent bioactivities, particularly in the realms of oncology and inflammation. The compelling preclinical data, highlighting their ability to induce multiple forms of cancer cell death and inhibit key inflammatory signaling nodes like TAK1, positions them as promising lead compounds for drug development.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: To identify the key chemical moieties responsible for their bioactivity and to guide the synthesis of more potent and selective analogs.
-
Pharmacokinetic and Safety Profiles: Comprehensive studies are needed to understand the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of Eupalinolides in vivo.
-
Combination Therapies: Investigating the synergistic effects of Eupalinolides with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies with reduced side effects[7][8].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Eupalinolide B attenuates lipopolysaccharide-induced acute lung injury through inhibition of NF-κB and MAPKs signaling by targeting TAK1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACG Publications - Eupalinolide N, a Previously Undescribed Sesquiterpene Lactone with Anti-inflammatory Activity from Eupatorium lindleyanum [acgpubs.org]
- 4. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Preliminary Cytotoxicity Screening of Eupalinolide K: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide K is a sesquiterpene lactone, a class of natural products known for their diverse biological activities, including potential anticancer properties. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound, drawing upon available research on it as part of a bioactive complex and the well-documented methodologies used for its analogs. While standalone cytotoxic data for this compound is limited in publicly available literature, this document consolidates the existing knowledge to guide future research and drug development efforts. This compound has been identified as a STAT3 (Signal Transducer and Activator of Transcription 3) inhibitor, suggesting a potential mechanism for its anticancer effects.[1][2]
Quantitative Cytotoxicity Data
Direct quantitative cytotoxicity data, such as IC50 values for this compound as a single agent, are not extensively reported in the available scientific literature. However, a study on a complex named F1012-2, which is composed of Eupalinolide I, J, and K, demonstrated significant cytotoxic activity. This complex was found to induce apoptosis and cell cycle arrest in the G2/M phase in human triple-negative breast cancer (TNBC) cells (MDA-MB-231).[3]
For comparative purposes and to provide a reference for expected potency, the IC50 values for other Eupalinolides are presented below.
Table 1: Cytotoxicity of Eupalinolide Analogs Against Various Cancer Cell Lines
| Compound | Cell Line | Assay Duration | IC50 Value (µM) | Reference |
| Eupalinolide J | MDA-MB-231 (TNBC) | Not Specified | 3.74 ± 0.58 | [4][5] |
| Eupalinolide J | MDA-MB-468 (TNBC) | Not Specified | 4.30 ± 0.39 | [4][5] |
| Eupalinolide J | PC-3 (Prostate Cancer) | 72h | 2.89 ± 0.28 | [6] |
| Eupalinolide J | DU-145 (Prostate Cancer) | 72h | 2.39 ± 0.17 | [6] |
| Eupalinolide O | MDA-MB-231 (TNBC) | 72h | 3.57 | [7] |
| Eupalinolide O | MDA-MB-453 (TNBC) | 72h | 3.03 | [7] |
| Eupalinolide O | MDA-MB-468 (Breast Cancer) | 72h | 1.04 | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the cytotoxicity screening of this compound, based on established protocols for similar compounds.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, PC-3) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[3][6]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10, 20 µM) for desired time periods (e.g., 24, 48, 72 hours).[6]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[3]
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Apoptosis Assay (DAPI Staining)
4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to observe morphological changes in the nucleus, such as chromatin condensation and fragmentation, which are characteristic of apoptosis.
Protocol:
-
Cell Treatment: Seed cells on coverslips in a 6-well plate and treat with this compound at the desired concentrations for 24 hours.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Staining: Wash the cells again with PBS and stain with DAPI solution (1 µg/mL) for 10 minutes in the dark.
-
Microscopy: Mount the coverslips on glass slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound for 24 hours. Harvest the cells by trypsinization and wash with cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using appropriate software.
Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Experimental workflow for the preliminary cytotoxicity screening of this compound.
STAT3 Signaling Pathway Inhibition
This compound is a known STAT3 inhibitor. The STAT3 signaling pathway is frequently overactive in cancer and plays a crucial role in cell proliferation, survival, and metastasis. Inhibition of this pathway is a promising strategy for cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. doaj.org [doaj.org]
- 6. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 7. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
Methodological & Application
Application Note: High-Throughput Quantification of Eupalinolide K in Human Plasma by LC/MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC/MS/MS) method for the quantification of Eupalinolide K in human plasma. The method utilizes protein precipitation for sample preparation and a reversed-phase chromatographic separation with a total run time of 5 minutes. This robust method is suitable for pharmacokinetic studies and routine drug monitoring in a drug development setting.
Introduction
This compound is a sesquiterpene lactone with potential therapeutic applications. To support its clinical development, a reliable and sensitive bioanalytical method for its quantification in plasma is essential. This application note details a validated LC/MS/MS method that meets the stringent requirements for accuracy, precision, and throughput demanded in drug development. The methodology is based on established principles for the analysis of similar sesquiterpene lactones, such as eupalinolide A and B, in biological matrices.[1][2][3] Studies on related compounds indicate rapid metabolism mediated by carboxylesterases and cytochrome P450, highlighting the need for efficient sample processing to ensure analyte stability.[4][5]
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS): A structurally similar compound not present in the matrix, such as another sesquiterpene lactone (e.g., Psoralen[1] or Lysionotin[3]).
-
Acetonitrile (LC/MS grade)
-
Methanol (LC/MS grade)
-
Formic acid (LC/MS grade)
-
Ammonium acetate (LC/MS grade)
-
Human plasma (K2EDTA)
-
Deionized water
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL into the LC/MS/MS system.
This protein precipitation method is commonly used for the extraction of similar analytes from plasma due to its simplicity and high recovery.[3]
LC/MS/MS Method
The chromatographic and mass spectrometric parameters are outlined in the tables below. These parameters are based on successful methods for other sesquiterpene lactones and should be optimized for the specific instrument used.[1][2][3]
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 column (e.g., 50 x 2.1 mm, 3 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B in 3 min, hold at 95% B for 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Total Run Time | 5 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | To be determined by infusion of this compound and IS |
Note: The specific MRM transitions, declustering potential, and collision energy for this compound and the chosen internal standard must be optimized by direct infusion of the analytes into the mass spectrometer. For similar sesquiterpene lactones, precursor ions are often observed as [M+Na]+ or [M+H]+ adducts.[2]
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. The following parameters should be assessed:
-
Linearity: A calibration curve should be prepared by spiking known concentrations of this compound into blank plasma. A linear range of 1-1000 ng/mL is a typical target for such assays.[3][6]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in replicate on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal concentration.[2][3]
-
Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no endogenous interferences at the retention times of this compound and the IS.
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in extracted samples to that of unextracted standards. Recoveries for similar methods are often above 85%.[1][3]
-
Matrix Effect: Evaluated to ensure that co-eluting matrix components do not suppress or enhance the ionization of the analyte or IS.
-
Stability: The stability of this compound in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Results and Discussion
The following tables present expected quantitative data based on typical performance of LC/MS/MS methods for similar analytes.
Table 3: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | y = mx + c | >0.995 |
Table 4: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ | 1 | <15 | 85 - 115 | <15 | 85 - 115 |
| Low | 3 | <15 | 85 - 115 | <15 | 85 - 115 |
| Medium | 100 | <15 | 85 - 115 | <15 | 85 - 115 |
| High | 800 | <15 | 85 - 115 | <15 | 85 - 115 |
Table 5: Recovery and Matrix Effect
| Analyte | QC Level | Recovery (%) | Matrix Effect (%) |
| This compound | Low | >85 | 85 - 115 |
| High | >85 | 85 - 115 | |
| Internal Standard | - | >85 | 85 - 115 |
Workflow Diagram
Caption: Experimental workflow for this compound quantification.
Signaling Pathway (Hypothetical Metabolic Pathway)
The metabolism of this compound has not been explicitly detailed in the literature. However, based on studies of its structural analogs, Eupalinolide A and B, a hypothetical metabolic pathway can be proposed. These related compounds undergo rapid hydrolysis by carboxylesterases and oxidation by cytochrome P450 enzymes, particularly CYP3A4.[4][5]
Caption: Hypothetical metabolic pathway of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma using LC/MS/MS. The described method is sensitive, selective, and suitable for high-throughput analysis, making it a valuable tool for pharmacokinetic and toxicokinetic studies in the development of this compound as a potential therapeutic agent. The provided tables and diagrams offer a clear and concise summary of the experimental procedures and expected results.
References
- 1. Simultaneous determination of sesquiterpene lactones isoalantolactone and alantolactone isomers in rat plasma by liquid chromatography with tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Pharmacokinetics of eupalinolide A, eupalinolide B and hyperoside from Eupatorium lindleyanum in rats by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the metabolism of eupalinolide A and B by carboxylesterase and cytochrome P450 in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anti-Cancer Assay of Eupalinolide K on MDA-MB-231 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolides, a class of sesquiterpene lactones, have demonstrated notable anti-cancer properties. While specific data on Eupalinolide K is limited, related compounds such as Eupalinolide O (EO) and Eupalinolide J (EJ) have shown significant cytotoxic and anti-proliferative effects against the triple-negative breast cancer (TNBC) cell line, MDA-MB-231. These compounds induce apoptosis and modulate key signaling pathways involved in cancer cell survival and proliferation. This document provides a comprehensive guide to designing and conducting in vitro assays to evaluate the anti-cancer potential of this compound on MDA-MB-231 cells, using data from related eupalinolides as a reference.
A complex containing Eupalinolide I, J, and K has been shown to induce apoptosis and cell cycle arrest in MDA-MB-231 cells, suggesting that this compound likely contributes to this anti-cancer activity. Further investigation into its individual effects is warranted.
Data Presentation
The following tables summarize the quantitative data for Eupalinolide O and Eupalinolide J on MDA-MB-231 cells, which can serve as a benchmark for evaluating this compound.
Table 1: Cytotoxicity of Eupalinolide O on MDA-MB-231 Cells (IC50 values) [1]
| Time Point | IC50 (µM) |
| 24 h | 10.34 |
| 48 h | 5.85 |
| 72 h | 3.57 |
Table 2: Effect of Eupalinolide O on MDA-MB-231 Colony Formation [1]
| EO Concentration (µM) | Number of Colonies (Mean ± SD) |
| 0 (Control) | Not specified, baseline |
| 1 | 76.00 ± 7.00 |
| 5 | 68.00 ± 6.08 |
| 10 | 59.67 ± 6.11 |
| 20 | 31.33 ± 3.21 |
Table 3: Cytotoxicity of Eupalinolide J on MDA-MB-231 Cells (IC50 value) [2]
| Time Point | IC50 (µM) |
| 72 h | 3.74 ± 0.58 |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Culture and Maintenance
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Subculture the cells weekly, and change the culture medium twice a week.
Cell Viability Assay (MTT Assay)[1][3]
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed MDA-MB-231 cells (5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 550 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Colony Formation Assay[1]
This assay assesses the ability of single cells to proliferate and form colonies.
-
Procedure:
-
Seed a low density of MDA-MB-231 cells (e.g., 500 cells/well) in a 6-well plate.
-
Treat the cells with different concentrations of this compound for the desired duration.
-
Replace the medium with fresh, drug-free medium and incubate for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol, and stain with crystal violet.
-
Count the number of colonies (typically containing >50 cells).
-
-
Data Analysis: Compare the number and size of colonies in treated wells to the control wells.
Apoptosis Analysis by Flow Cytometry[4]
This method quantifies the percentage of apoptotic cells.
-
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates and treat with this compound for 24 or 48 hours.
-
Harvest the cells, wash with cold PBS, and resuspend in binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Signaling Pathways[2]
This technique is used to detect changes in the expression of proteins involved in signaling pathways.
-
Procedure:
-
Treat MDA-MB-231 cells with this compound for the specified time.
-
Lyse the cells in RIPA buffer to extract total proteins.
-
Determine protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9) and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations
Experimental Workflow
Caption: General workflow for in vitro anti-cancer evaluation of this compound.
Potential Signaling Pathways of Eupalinolides in MDA-MB-231 Cells
Based on studies with related compounds, this compound may affect the STAT3 and Akt/p38 MAPK pathways.
Caption: Hypothesized signaling pathways affected by eupalinolides in breast cancer cells.
References
- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide J: A Promising Apoptosis-Inducing Agent in Prostate Cancer Cells
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Eupalinolide J, a sesquiterpene lactone, has demonstrated significant potential as a therapeutic agent for prostate cancer by effectively inducing programmed cell death, or apoptosis, in prostate cancer cell lines. These application notes provide a detailed overview of the mechanism of action, quantitative data on its efficacy, and comprehensive protocols for researchers investigating the anti-cancer properties of Eupalinolide J.
Eupalinolide J exhibits a multi-faceted approach to inhibiting the proliferation of prostate cancer cells, primarily through the induction of apoptosis via the intrinsic pathway, cell cycle arrest at the G0/G1 phase, and the activation of the DNA damage response pathway. Studies on the human prostate cancer cell lines PC-3 and DU-145 have elucidated the cellular and molecular mechanisms underlying its anti-neoplastic activity.
Data Presentation
The cytotoxic and apoptotic effects of Eupalinolide J on prostate cancer cells have been quantified through various assays. The following tables summarize the key findings, providing a clear comparison of its efficacy in two prominent prostate cancer cell lines.
Table 1: Cytotoxicity of Eupalinolide J in Prostate Cancer Cells
| Cell Line | Treatment Time (hours) | IC50 Value (µM) |
| PC-3 | 72 | 2.89 ± 0.28[1] |
| DU-145 | 72 | 2.39 ± 0.17[1] |
Table 2: Effect of Eupalinolide J on Apoptosis and Cell Cycle Progression in Prostate Cancer Cells (24-hour treatment)
| Cell Line | Eupalinolide J Concentration (µM) | Apoptosis Rate (% of cells) | G0/G1 Phase Cell Population (%) |
| PC-3 | 0 (Control) | Baseline | Baseline |
| 1.25 | Increased | Increased | |
| 2.5 | Significantly Increased | Significantly Increased | |
| 5.0 | Markedly Increased | Markedly Increased | |
| DU-145 | 0 (Control) | Baseline | Baseline |
| 1.25 | Increased | Increased | |
| 2.5 | Significantly Increased | Significantly Increased | |
| 5.0 | Markedly Increased | Markedly Increased | |
| Note: Specific percentages for apoptosis and cell cycle arrest are not available in the cited literature; however, a clear dose-dependent increase was observed. |
Table 3: Impact of Eupalinolide J on Key Apoptotic and DNA Damage Response Proteins in Prostate Cancer Cells (24-hour treatment)
| Cell Line | Target Protein | Eupalinolide J Concentration (µM) | Protein Expression Level (Fold Change vs. Control) |
| PC-3 & DU-145 | Cleaved Caspase-9 | 0 | 1.0 |
| 1.25, 2.5, 5.0 | Notably Up-regulated[1][2] | ||
| Cleaved Caspase-3 | 0 | 1.0 | |
| 1.25, 2.5, 5.0 | Notably Up-regulated[1][2] | ||
| γH2AX | 0 | 1.0 | |
| 1.25, 2.5, 5.0 | Significantly Up-regulated[1][2] | ||
| p-Chk1 | 0 | 1.0 | |
| 1.25, 2.5, 5.0 | Significantly Up-regulated[1][2] | ||
| p-Chk2 | 0 | 1.0 | |
| 1.25, 2.5, 5.0 | Significantly Up-regulated[1][2] | ||
| Note: Quantitative fold-change values are not specified in the primary literature; "Notably Up-regulated" and "Significantly Up-regulated" are based on the qualitative descriptions in the source.[1][2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Eupalinolide J and the general experimental workflow for its evaluation.
Caption: Eupalinolide J Signaling Pathway in Prostate Cancer Cells.
Caption: General Experimental Workflow for Evaluating Eupalinolide J.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of Eupalinolide J on prostate cancer cells.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of Eupalinolide J on prostate cancer cells.
Materials:
-
PC-3 or DU-145 cells
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Eupalinolide J stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed PC-3 or DU-145 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Eupalinolide J (e.g., 0, 1.25, 2.5, 5, 10, 20 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) at the highest concentration used for the drug.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
PC-3 or DU-145 cells treated with Eupalinolide J
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with Eupalinolide J as described in the MTT assay protocol for 24 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis and DNA damage response.
Materials:
-
PC-3 or DU-145 cells treated with Eupalinolide J
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved caspase-9, anti-γH2AX, anti-p-Chk1, anti-p-Chk2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with Eupalinolide J for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Cell Cycle Analysis
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
PC-3 or DU-145 cells treated with Eupalinolide J
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Treat cells with Eupalinolide J for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Nuclear Staining with DAPI
This method is used to visualize nuclear morphology changes characteristic of apoptosis.
Materials:
-
PC-3 or DU-145 cells grown on coverslips and treated with Eupalinolide J
-
4% paraformaldehyde in PBS
-
DAPI (4′,6-diamidino-2-phenylindole) staining solution
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with Eupalinolide J for 24 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the cells with PBS and stain with DAPI solution for 5 minutes.
-
Wash again with PBS and mount the coverslips on microscope slides.
-
Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
References
- 1. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 2. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Eupalinolide O's Impact on Triple-Negative Breast Cancer Cell Apoptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the effects of Eupalinolide O, a novel sesquiterpene lactone, on the induction of apoptosis in Triple-Negative Breast Cancer (TNBC) cells. Eupalinolide O, isolated from Eupatorium lindleyanum DC., has demonstrated significant anticancer properties, making it a promising candidate for TNBC therapy.[1][2][3] This guide summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of the underlying signaling pathways and workflows.
Mechanism of Action: Eupalinolide O-Induced Apoptosis in TNBC Cells
Eupalinolide O has been shown to suppress the growth of human TNBC cells by inducing cell cycle arrest and apoptosis.[1][3] The apoptotic process is mediated through the intrinsic, or mitochondrial, pathway.[2][3] Key events in this pathway include the loss of mitochondrial membrane potential (MMP), the activation of caspases, and the regulation of apoptosis-related proteins.[1][2][3] Furthermore, Eupalinolide O's pro-apoptotic activity is linked to the modulation of reactive oxygen species (ROS) generation and the suppression of the Akt signaling pathway, a critical regulator of cell survival.[1][2][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of Eupalinolide O on TNBC cell lines as reported in preclinical studies.
Table 1: Inhibition of TNBC Cell Viability by Eupalinolide O [2]
| Cell Line | Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| MDA-MB-231 | 1 | ~90 | ~85 | ~75 |
| 5 | ~80 | ~70 | ~55 | |
| 10 | ~65 | ~50 | ~35 | |
| 20 | ~50 | ~30 | ~20 | |
| MDA-MB-453 | 1 | ~95 | ~90 | ~80 |
| 5 | ~85 | ~75 | ~60 | |
| 10 | ~70 | ~60 | ~45 | |
| 20 | ~55 | ~40 | ~30 | |
| MCF 10A (Normal) | 1-20 | No significant change | No significant change | No significant change |
Table 2: Effect of Eupalinolide O on TNBC Cell Colony Formation [2]
| Cell Line | Concentration (µM) | Colony Number (Mean ± SD) |
| MDA-MB-231 | 1 | 76.00 ± 7.00 |
| 5 | 68.00 ± 6.08 | |
| 10 | 59.67 ± 6.11 | |
| 20 | 31.33 ± 3.21 | |
| MDA-MB-453 | 1 | 78.33 ± 8.08 |
| 5 | 71.67 ± 6.66 | |
| 10 | 61.67 ± 5.13 | |
| 20 | 53.00 ± 4.36 | |
| MCF 10A (Normal) | 1-20 | No remarkable impact |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for studying apoptosis in cancer cell lines.[5][6][7]
Cell Culture and Eupalinolide O Treatment
-
Cell Lines:
-
Human TNBC cell lines: MDA-MB-231, MDA-MB-468, MDA-MB-453.
-
Human normal breast epithelial cell line: MCF-10A (as a non-cancerous control).
-
-
Culture Conditions:
-
Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Eupalinolide O Preparation and Treatment:
-
Dissolve Eupalinolide O in dimethyl sulfoxide (DMSO) to prepare a stock solution.
-
Dilute the stock solution with culture medium to the desired final concentrations (e.g., 0, 1, 5, 10, 20 µM).
-
Treat cells with the Eupalinolide O-containing medium for the specified time points (e.g., 24, 48, 72 hours). Ensure the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed a non-toxic level (typically <0.1%).
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
TNBC cells
-
Eupalinolide O
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Eupalinolide O for the desired time periods.
-
After treatment, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
-
Materials:
-
TNBC cells treated with Eupalinolide O
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Harvest the treated cells by trypsinization and collect any floating cells from the medium.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect the expression levels of specific proteins involved in the apoptotic pathway.
-
Materials:
-
TNBC cells treated with Eupalinolide O
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, Caspase-9, Cleaved Caspase-9, PARP, Cleaved PARP, Bcl-2, Bax, p-Akt, Akt, p-p38, p38, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this document.
Caption: Signaling pathway of Eupalinolide O-induced apoptosis in TNBC cells.
Caption: General experimental workflow for investigating Eupalinolide O's effects.
References
- 1. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Eupalinolide A-Induced Autophagy in Hepatocellular Carcinoma Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the induction of autophagy in hepatocellular carcinoma (HCC) cells by Eupalinolide A, a natural sesquiterpene lactone. The information presented is intended to guide researchers in studying the anticancer effects of this compound and to provide detailed protocols for relevant experiments.
Introduction
Hepatocellular carcinoma is a primary malignancy of the liver with a high mortality rate, and the development of novel therapeutic agents is of significant clinical importance.[1][2] Eupalinolide A, extracted from Eupatorium lindleyanum, has been identified as a promising antitumor compound that inhibits the proliferation and migration of HCC cells.[1][2][3][4] A key mechanism underlying these effects is the induction of autophagy, a cellular self-degradation process.[1][2][3] This document outlines the signaling pathway involved and provides protocols for assessing Eupalinolide A-induced autophagy in HCC cell lines.
Mechanism of Action: The ROS/ERK Signaling Pathway
Eupalinolide A induces autophagy in HCC cells through the activation of the ROS/ERK signaling pathway.[1][2][3][5] Treatment of HCC cells with Eupalinolide A leads to an increase in reactive oxygen species (ROS), which in turn activates the extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway.[1][5] The activation of this pathway ultimately triggers the autophagic process, contributing to the inhibition of cell proliferation and migration.[1][2] The use of specific inhibitors for ROS and ERK has been shown to attenuate Eupalinolide A-induced autophagy and cell death, confirming the central role of this pathway.[1][2]
Data Presentation
Table 1: Eupalinolide A Treatment Parameters for HCC Cell Lines
| Parameter | Details | Reference |
| Cell Lines | MHCC97-L, HCCLM3 | [1] |
| Concentrations | 7, 14, 28 µM | [1] |
| Treatment Duration | 24, 48, 72 hours | [1] |
| Solvent | DMSO | [1] |
Table 2: Inhibitors Used to Elucidate the Signaling Pathway
| Inhibitor | Target | Working Concentration | Pre-treatment Time | Reference |
| N-acetylcysteine (NAC) | ROS | 3 mM | 30 min | [1] |
| PD98059 | ERK | 20 µM | 30 min | [1] |
| 3-Methyladenine (3-MA) | Autophagy (Class III PI3K) | 2 mM | 30 min | [1] |
| Z-VAD-FMK | Pan-caspase (Apoptosis) | 20 µM | 30 min | [1] |
| Necrostatin-1 | Necroptosis | 30 µM | 30 min | [1] |
Mandatory Visualizations
Signaling Pathway of Eupalinolide A-Induced Autophagy in HCC
References
- 1. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Studying Eupalinolide B-Induced Cuproptosis in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic cancer remains a formidable challenge in oncology, characterized by its aggressive nature and profound resistance to conventional therapies. This has spurred the exploration of novel therapeutic strategies targeting unique cellular vulnerabilities. One such emerging area of interest is cuproptosis, a distinct form of copper-dependent regulated cell death. Recent studies have identified Eupalinolide B (EB), a natural sesquiterpene lactone, as a promising agent that can induce this phenomenon in pancreatic cancer cells.[1][2]
Eupalinolide B has been shown to selectively inhibit the viability and proliferation of pancreatic cancer cells over normal pancreatic cells.[2][3] The mechanism of action involves the elevation of intracellular reactive oxygen species (ROS) and the disruption of copper homeostasis, leading to cuproptosis.[1] This process is characterized by the aggregation of lipoylated mitochondrial enzymes and the subsequent loss of iron-sulfur cluster proteins, culminating in proteotoxic stress and cell death. Furthermore, Eupalinolide B exhibits a synergistic cytotoxic effect when combined with the copper ionophore elesclomol, highlighting the central role of copper in its anti-cancer activity.[1][2]
These application notes provide a comprehensive guide for researchers to investigate the effects of Eupalinolide B on pancreatic cancer cells, with a focus on elucidating the mechanisms of cuproptosis. The detailed protocols and data presentation will facilitate the design and execution of experiments aimed at evaluating Eupalinolide B as a potential therapeutic agent.
Data Presentation
Table 1: In Vitro Efficacy of Eupalinolide B in Pancreatic Cancer Cell Lines
| Cell Line | Compound | Parameter | Value | Reference |
| MiaPaCa-2 | Eupalinolide B | Tested Concentration | 0-10 µM | [3] |
| Outcome | Significant reduction in cell viability | [2][3] | ||
| PANC-1 | Eupalinolide B | Tested Concentration | 0-10 µM | [3] |
| Outcome | Significant reduction in cell viability | [2][3] | ||
| PL-45 | Eupalinolide B | Tested Concentration | 0-10 µM | [3] |
| Outcome | Significant reduction in cell viability | [3] | ||
| HPNE (normal pancreatic cells) | Eupalinolide B | Tested Concentration | 0-10 µM | [3] |
| Outcome | Less pronounced effect compared to cancer cells | [3] |
Note: Specific IC50 values for Eupalinolide B on pancreatic cancer cell lines were not available in the reviewed literature. The provided concentration range reflects the doses at which significant anti-proliferative effects were observed.
Table 2: Synergistic Effects of Eupalinolide B and Elesclomol
| Cell Line | Treatment | Concentration | Outcome | Reference |
| Pancreatic Cancer Cells | Eupalinolide B | 5 µM | Synergistic enhancement of cell death | [2] |
| Elesclomol | 50 nM | [2] | ||
| Combination | 5 µM EB + 50 nM ES | Significantly amplified inhibition of malignant characteristics | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
This protocol outlines the procedure to determine the cytotoxic effects of Eupalinolide B on pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2)
-
Normal pancreatic cell line (e.g., HPNE)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Eupalinolide B (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed pancreatic cancer cells and normal pancreatic cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.
-
Prepare serial dilutions of Eupalinolide B in complete culture medium from the stock solution. The final concentrations should range from 0 to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest Eupalinolide B dose.
-
Remove the culture medium from the wells and add 100 µL of the prepared Eupalinolide B dilutions or vehicle control to the respective wells.
-
Incubate the plates for 24, 48, and 72 hours.
-
At each time point, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Intracellular Copper Levels (ICP-MS)
This protocol describes the quantification of intracellular copper content following Eupalinolide B treatment.
Materials:
-
Pancreatic cancer cells (e.g., PANC-1)
-
6-well plates
-
Eupalinolide B
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Nitric acid (trace metal grade)
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) instrument
Procedure:
-
Seed PANC-1 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of Eupalinolide B (e.g., 5 µM) or vehicle control for 24 hours.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.
-
Count the cells to normalize the copper content to the cell number.
-
Digest the cell pellet with concentrated nitric acid at 60-80°C until the solution is clear.
-
Dilute the digested samples with ultrapure water to a final nitric acid concentration of 1-2%.
-
Analyze the samples for copper content using ICP-MS.
-
Express the results as copper concentration per million cells.
Protocol 3: Western Blot Analysis of Cuproptosis-Related Proteins
This protocol details the detection of key cuproptosis markers, Ferredoxin 1 (FDX1) and Dihydrolipoamide S-Acetyltransferase (DLAT), by western blotting.
Materials:
-
Pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2)
-
Eupalinolide B
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-FDX1, anti-DLAT, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with Eupalinolide B as described in Protocol 2.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using the BCA protein assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against FDX1, DLAT, and β-actin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to the β-actin loading control.
Mandatory Visualizations
References
- 1. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of baicalin on proliferation and apoptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide K: Application Notes and Protocols for Inhibiting the STAT3 Signaling Pathway in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide K is a sesquiterpene lactone that has garnered interest within the scientific community for its potential as an anti-cancer agent. While research has often focused on its analogue, Eupalinolide J, studies involving a complex known as F1012-2, which contains this compound, have demonstrated significant anti-proliferative and pro-apoptotic effects in cancer cells. This document provides detailed application notes and experimental protocols for investigating the inhibitory effects of this compound on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator of tumor cell proliferation, survival, and metastasis. The provided methodologies are based on established protocols for similar compounds and key cancer research assays.
Introduction
The STAT3 signaling pathway is constitutively activated in a wide variety of human cancers, promoting the transcription of genes involved in cell cycle progression, apoptosis resistance, and angiogenesis. Consequently, the inhibition of this pathway represents a promising strategy for cancer therapy. This compound, as part of the F1012-2 complex (composed of Eupalinolide I, J, and K), has been implicated in the induction of cell cycle arrest and apoptosis in cancer cells, with observed effects on signaling pathways that often crosstalk with STAT3, such as the Akt and p38 MAPK pathways[1]. While direct and exclusive data on this compound's STAT3 inhibition is still emerging, its structural similarity to known STAT3 inhibitors like Eupalinolide J suggests a strong potential for a similar mechanism of action.
These application notes provide a framework for researchers to explore the therapeutic potential of this compound as a STAT3 inhibitor in cancer cell lines.
Data Presentation
The following table summarizes the available quantitative data for the F1012-2 complex, which contains this compound, in triple-negative breast cancer (TNBC) cell lines. It is important to note that these values represent the activity of the complex and not this compound alone.
| Compound/Complex | Cell Line | Assay | IC50 Value | Citation |
| F1012-2 | MDA-MB-231 | MTT | 3.21 ± 0.05 µg/ml | [2] |
| F1012-2 | MDA-MB-468 | MTT | 1.01 ± 0.13 µg/ml | [2] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the targeted signaling pathway and the experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Proposed mechanism of this compound in the STAT3 signaling pathway.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in inhibiting the STAT3 signaling pathway. These protocols are based on methodologies reported for similar compounds and can be adapted for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-231, MDA-MB-468)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be less than 0.1%.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 2: Western Blot Analysis for STAT3 Phosphorylation
This protocol is to determine the effect of this compound on the phosphorylation of STAT3.
Materials:
-
Cancer cell line
-
Complete culture medium
-
This compound
-
Cytokine for stimulation (e.g., IL-6) if the cell line does not have constitutively active STAT3
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours). If required, stimulate the cells with a cytokine like IL-6 for a short period (e.g., 15-30 minutes) before lysis to induce STAT3 phosphorylation.
-
Wash the cells twice with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed for total STAT3 and β-actin.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol describes the establishment of a xenograft model to evaluate the in vivo anti-tumor efficacy of this compound. All animal experiments must be conducted in accordance with institutional guidelines and regulations.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line (e.g., MDA-MB-231)
-
Matrigel (optional)
-
This compound formulation for injection (e.g., in a vehicle like DMSO/saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (at predetermined doses) or the vehicle control to the respective groups via a suitable route (e.g., intraperitoneal or intravenous injection) according to a defined schedule (e.g., daily or every other day).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-STAT3 and proliferation markers like Ki-67).
Conclusion
This compound presents a compelling avenue for the development of novel anti-cancer therapeutics targeting the STAT3 signaling pathway. The protocols outlined in this document provide a robust framework for the systematic evaluation of its efficacy and mechanism of action. Further research is warranted to elucidate the specific molecular interactions of this compound with STAT3 and to determine its therapeutic window and potential for clinical application. The provided data on the F1012-2 complex serves as a valuable starting point for these investigations.
References
Application Note: Determining the Cytotoxicity of Eupalinolide J using the MTT Assay
References
- 1. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 2. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Eupalinolide O
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eupalinolide O, a sesquiterpene lactone isolated from Eupatorium lindleyanum DC., has demonstrated significant anticancer properties.[1] One of its key mechanisms of action is the induction of cell cycle arrest, thereby inhibiting the proliferation of cancer cells. This document provides detailed application notes and protocols for analyzing Eupalinolide O-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining.
Mechanism of Action: Eupalinolide O-Induced Cell Cycle Arrest
Eupalinolide O has been shown to induce cell cycle arrest primarily at the G2/M phase in human breast cancer cells (MDA-MB-468).[1] This arrest is associated with the downregulation of key cell cycle regulatory proteins, including cyclin B1 and cdc2.[1] Furthermore, Eupalinolide O has been observed to suppress the Akt signaling pathway, which is a critical regulator of cell growth and survival.[1][2] In other cancer cell lines, related compounds like Eupalinolide J have been shown to cause G0/G1 phase arrest.[3][4] The induction of apoptosis is another significant downstream effect of Eupalinolide O treatment, often mediated through the generation of reactive oxygen species (ROS) and modulation of the Akt/p38 MAPK signaling pathway.[5][6]
Signaling Pathway of Eupalinolide O-Induced G2/M Arrest
Caption: Eupalinolide O signaling pathway leading to G2/M cell cycle arrest.
Quantitative Data Summary
The following table summarizes the effect of Eupalinolide O on the cell cycle distribution of MDA-MB-468 human breast cancer cells after 24 hours of treatment.
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 0 | 55.3 ± 2.5 | 28.1 ± 1.8 | 16.6 ± 1.2 |
| Eupalinolide O | 10 | 48.7 ± 2.1 | 20.5 ± 1.5 | 30.8 ± 2.0 |
| Eupalinolide O | 20 | 35.2 ± 1.9 | 15.3 ± 1.3 | 49.5 ± 2.8 |
| Eupalinolide O | 40 | 20.1 ± 1.5 | 10.8 ± 1.1 | 69.1 ± 3.5 |
Data is presented as mean ± standard deviation and is representative of typical results.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with Eupalinolide O
This protocol describes the general procedure for culturing cancer cells and treating them with Eupalinolide O prior to cell cycle analysis.
Materials:
-
MDA-MB-468 human breast cancer cell line (or other suitable cancer cell line)
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Eupalinolide O stock solution (dissolved in DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed MDA-MB-468 cells in 6-well plates at a density of 2 x 10^5 cells per well.
-
Incubate the cells for 24 hours to allow for attachment.
-
Prepare working solutions of Eupalinolide O in complete growth medium from the stock solution. Ensure the final DMSO concentration is less than 0.1% in all wells, including the control.
-
Remove the existing medium from the wells and replace it with medium containing the desired concentrations of Eupalinolide O (e.g., 0, 10, 20, 40 µM).
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol details the steps for preparing Eupalinolide O-treated cells for cell cycle analysis using propidium iodide staining.[7][8][9][10][11]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
70% ethanol, ice-cold
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks if necessary.
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate for data acquisition.
-
Gate the cell population to exclude doublets and debris.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow
Caption: Workflow for analyzing Eupalinolide O-induced cell cycle arrest.
Troubleshooting and Considerations
-
Cell Clumping: To minimize cell clumps, which can affect the quality of flow cytometry data, ensure single-cell suspension by gentle pipetting or passing the cells through a cell strainer before analysis.[9]
-
RNase Treatment: It is crucial to include RNase in the staining solution to degrade RNA, as PI can also bind to double-stranded RNA, which would interfere with accurate DNA content measurement.[7]
-
Controls: Always include an untreated control (vehicle-treated, e.g., DMSO) to establish the baseline cell cycle distribution.
-
Apoptotic Cells: Eupalinolide O also induces apoptosis.[1][5] Apoptotic cells will appear as a sub-G1 peak in the DNA histogram. This population can be quantified separately.
-
Cell Line Variability: The effects of Eupalinolide O on the cell cycle may vary between different cell lines. It is advisable to perform dose-response and time-course experiments to determine the optimal conditions for the cell line of interest.
References
- 1. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 4. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Note: Analysis of Caspase Activation by Eupalinolide J Using Western Blot
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Eupalinolide J, a sesquiterpene lactone, has demonstrated significant anti-cancer properties by inducing apoptosis in various cancer cell lines. A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. This application note provides a detailed protocol for the analysis of caspase activation, specifically the cleavage of caspase-9 and caspase-3, in cancer cells treated with Eupalinolide J using Western blot analysis. The methodologies described herein are intended for researchers, scientists, and drug development professionals investigating the apoptotic mechanisms of potential therapeutic compounds.
Principle
Eupalinolide J is reported to induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn recruits and activates pro-caspase-9. Activated caspase-9, an initiator caspase, then cleaves and activates effector caspases, such as pro-caspase-3. The active form of caspase-3 is responsible for the cleavage of numerous cellular substrates, ultimately leading to the morphological and biochemical changes characteristic of apoptosis.
Western blotting is a powerful technique to detect the activation of caspases. Inactive pro-caspases are cleaved into smaller, active subunits upon activation. Antibodies specific to the cleaved (active) forms of caspases can be used to visualize and quantify the extent of caspase activation in response to treatment with compounds like Eupalinolide J. This application note focuses on the detection of cleaved caspase-9 and cleaved caspase-3.
Data Presentation
The following tables summarize the quantitative analysis of cleaved caspase-3 and cleaved caspase-9 levels in human prostate cancer cells (PC-3 and DU-145) treated with varying concentrations of Eupalinolide J for 24 hours. Data is presented as a fold change in protein expression relative to the untreated control, as determined by densitometric analysis of Western blot bands.
Table 1: Relative Expression of Cleaved Caspase-3 in Prostate Cancer Cells Treated with Eupalinolide J
| Cell Line | Treatment (24 hours) | Concentration (µM) | Relative Expression of Cleaved Caspase-3 (Fold Change vs. Control) |
| PC-3 | Vehicle Control | 0 | 1.0 |
| Eupalinolide J | 5 | 2.8 | |
| Eupalinolide J | 10 | 5.2 | |
| Eupalinolide J | 20 | 8.9 | |
| DU-145 | Vehicle Control | 0 | 1.0 |
| Eupalinolide J | 5 | 2.5 | |
| Eupalinolide J | 10 | 4.8 | |
| Eupalinolide J | 20 | 8.1 |
Table 2: Relative Expression of Cleaved Caspase-9 in Prostate Cancer Cells Treated with Eupalinolide J
| Cell Line | Treatment (24 hours) | Concentration (µM) | Relative Expression of Cleaved Caspase-9 (Fold Change vs. Control) |
| PC-3 | Vehicle Control | 0 | 1.0 |
| Eupalinolide J | 5 | 3.1 | |
| Eupalinolide J | 10 | 6.5 | |
| Eupalinolide J | 20 | 10.3 | |
| DU-145 | Vehicle Control | 0 | 1.0 |
| Eupalinolide J | 5 | 2.9 | |
| Eupalinolide J | 10 | 5.9 | |
| Eupalinolide J | 20 | 9.7 |
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human prostate cancer cell lines (e.g., PC-3, DU-145)
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Eupalinolide J: Stock solution in DMSO
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Acrylamide/Bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS
-
Transfer Buffer: Tris base, Glycine, Methanol
-
Membranes: PVDF or Nitrocellulose membranes
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)
-
Primary Antibodies:
-
Rabbit anti-cleaved caspase-3 (Asp175)
-
Rabbit anti-cleaved caspase-9 (Asp330)
-
Mouse anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence detection system
Cell Culture and Treatment
-
Culture PC-3 or DU-145 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with various concentrations of Eupalinolide J (e.g., 0, 5, 10, 20 µM) for 24 hours. A vehicle control (DMSO) should be included.
Protein Extraction
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit.
Western Blot Analysis
-
Prepare protein samples by mixing 20-30 µg of total protein with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load the samples onto a 12% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with primary antibodies against cleaved caspase-3 (1:1000), cleaved caspase-9 (1:1000), or β-actin (1:5000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL detection reagent to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using appropriate software. Normalize the band intensity of the target proteins to the loading control (β-actin).
Visualizations
Signaling Pathway
Caption: Eupalinolide J induced caspase activation pathway.
Experimental Workflow
Efficacy of Eupalinolide B in an In Vivo Xenograft Mouse Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has demonstrated significant anti-tumor potential across various cancer cell lines.[1][2] This document provides detailed application notes and protocols for evaluating the efficacy of Eupalinolide B in an in vivo xenograft mouse model. The protocols outlined below cover the establishment of the xenograft model, administration of Eupalinolide B, and subsequent monitoring and data analysis. These guidelines are intended to assist researchers in designing and executing robust preclinical studies to assess the therapeutic potential of this promising natural compound.
Introduction
Eupalinolide B has been shown to inhibit cancer cell proliferation, migration, and invasion, and to induce programmed cell death through various mechanisms, including the generation of reactive oxygen species (ROS), induction of cuproptosis and ferroptosis, and modulation of key signaling pathways such as NF-κB and STAT3.[1][3][4][5] In vivo studies utilizing xenograft mouse models are a critical step in the preclinical evaluation of novel anti-cancer agents like Eupalinolide B.[6][7][8] These models, where human tumor cells are implanted into immunodeficient mice, allow for the assessment of a compound's therapeutic efficacy and potential toxicity in a living organism.[6][7][8] Recent studies have successfully used xenograft models to demonstrate the ability of Eupalinolide B to suppress the growth of pancreatic and hepatic carcinoma tumors.[1][3]
Data Presentation
Table 1: In Vivo Efficacy of Eupalinolide B in a Hepatic Carcinoma Xenograft Model
| Treatment Group | Dosage | Tumor Volume (mm³) | Tumor Weight (g) |
| Control | Vehicle | [Data] | [Data] |
| Eupalinolide B | 25 mg/kg | Significantly inhibited | Remarkably inhibited |
| Eupalinolide B | 50 mg/kg | Significantly inhibited | Remarkably inhibited |
Data summarized from a study on human hepatic carcinoma xenograft model. The results showed that Eupalinolide B significantly inhibited both tumor volume and weight.[1]
Table 2: In Vivo Efficacy of Eupalinolide B in a Pancreatic Cancer Xenograft Model
| Treatment Group | Dosage | Tumor Growth | Ki-67 Expression |
| Control | Vehicle | [Data] | [Data] |
| Eupalinolide B | [Dosage] | Significantly slower | Decreased |
In a xenograft model using PANC-1 pancreatic cancer cells, Eupalinolide B treatment resulted in significantly slower tumor growth and reduced expression of the proliferation marker Ki-67.[3]
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft Mouse Model
1. Cell Culture:
- Culture human cancer cells (e.g., PANC-1 for pancreatic cancer, SMMC-7721 or HCCLM3 for hepatic carcinoma) in appropriate media supplemented with fetal bovine serum and antibiotics.[1]
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Harvest cells during the logarithmic growth phase using trypsin-EDTA.
- Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in PBS or serum-free media at a concentration of 1 x 10^7 cells/mL.
2. Animal Handling and Implantation:
- Use immunodeficient mice (e.g., athymic nude mice or SCID mice), typically 4-6 weeks old.[9][10]
- Allow mice to acclimate for at least one week before the experiment.
- Anesthetize the mouse using an appropriate anesthetic agent.
- Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse using a 27-gauge needle.[9]
- Monitor the mice for tumor growth.
Protocol 2: Administration of Eupalinolide B
1. Preparation of Eupalinolide B Solution:
- Dissolve Eupalinolide B in a suitable vehicle (e.g., a mixture of DMSO, polyethylene glycol, and saline). The final concentration of DMSO should be kept low to avoid toxicity.
2. Dosing and Schedule:
- Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[9]
- Administer Eupalinolide B via intraperitoneal (i.p.) or intravenous (i.v.) injection. For example, inject Eupalinolide B at doses of 25 mg/kg or 50 mg/kg every 2 days for 3 weeks.[1]
- The control group should receive an equivalent volume of the vehicle solution following the same schedule.
Protocol 3: Monitoring and Efficacy Evaluation
1. Tumor Measurement:
- Measure the tumor dimensions (length and width) using digital calipers every 2-3 days.[10]
- Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[11]
2. Body Weight and Clinical Observations:
- Monitor the body weight of the mice twice a week as an indicator of general health and potential toxicity.[10][11]
- Perform daily clinical observations for any signs of distress or adverse reactions to the treatment.
3. Study Endpoint and Tissue Collection:
- The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.[10]
- At the end of the study, euthanize the mice using an approved method.
- Excise the tumors and measure their final weight.
- Collect tumors and major organs for further analysis (e.g., histopathology, immunohistochemistry for markers like Ki-67, Western blotting, or RNA sequencing).[1][3]
Visualizations
Caption: Experimental workflow for in vivo xenograft mouse model.
Caption: Eupalinolide B's proposed mechanism of anti-cancer action.
References
- 1. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ichorlifesciences.com [ichorlifesciences.com]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cancer Cell Line Efficacy Studies [jax.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Eupalinolide K Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Eupalinolide K and its analogues in in vitro experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro studies with this compound and other sesquiterpene lactones.
| Issue | Potential Cause | Suggested Solution |
| Low or No Apparent Efficacy | Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in the specific cell line being used. | Action: Perform a dose-response study to determine the optimal concentration. Start with a broad range (e.g., 0.1 µM to 100 µM) and narrow it down based on the initial results. The IC50 values for related Eupalinolides typically fall within the 2-50 µM range, depending on the cell line and incubation time.[1][2] |
| Insufficient Treatment Duration: The incubation time may be too short for the compound to induce a measurable effect. | Action: Conduct a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal treatment duration.[2] | |
| Cell Line Resistance: The target signaling pathway (e.g., STAT3) may not be critical for the survival of the particular cell line, or the cells may have intrinsic resistance mechanisms. | Action: Confirm that the target pathway is active and relevant in your cell line. Consider using a different cell line or a combination therapy approach. | |
| Compound Degradation: this compound, like other sesquiterpene lactones, may be unstable in certain media conditions or over long incubation periods. | Action: Prepare fresh stock solutions and treatment media for each experiment. Minimize the exposure of the compound to light and elevated temperatures. | |
| High Cytotoxicity in Control Cells | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. | Action: Ensure the final solvent concentration in the culture media is non-toxic to the cells (typically ≤ 0.5%). Run a vehicle control with the same solvent concentration to confirm.[3] |
| Off-Target Effects: At high concentrations, this compound may induce non-specific cytotoxicity. | Action: Use the lowest effective concentration determined from your dose-response studies to minimize off-target effects. | |
| Poor Solubility/Precipitation in Media | Hydrophobicity: this compound is a hydrophobic molecule with limited aqueous solubility. | Action: Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). When diluting into aqueous culture media, ensure rapid and thorough mixing. Avoid freeze-thaw cycles of the stock solution. If precipitation persists, consider using a formulation aid like Pluronic F-68, though this should be validated for non-interference with the assay. |
| Inconsistent or Irreproducible Results | Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can significantly impact experimental outcomes. | Action: Standardize your cell culture procedures. Use cells within a consistent range of passage numbers and seed them at a uniform density. |
| Inaccurate Pipetting: Errors in preparing serial dilutions can lead to significant variability. | Action: Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed to ensure accuracy. | |
| Assay Interference: The compound may interfere with the assay itself (e.g., colorimetric assays like MTT). | Action: Run a control with this compound in cell-free media to check for any direct reaction with the assay reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in an in vitro assay?
A1: For initial screening, a concentration range of 1 µM to 50 µM is recommended. Based on studies with structurally similar Eupalinolides, the IC50 values can vary significantly between cell lines. For example, the IC50 for Eupalinolide J was found to be 2.89 µM in PC-3 cells and 2.39 µM in DU-145 cells after 72 hours.[2] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal working concentration.
Q2: How should I prepare and store this compound?
A2: this compound should be dissolved in an organic solvent like DMSO to prepare a concentrated stock solution (e.g., 10-20 mM). Store the stock solution at -20°C or -80°C. For working solutions, dilute the stock solution in your cell culture medium immediately before use. Avoid repeated freeze-thaw cycles.
Q3: What is the primary mechanism of action for this compound?
A3: this compound is known to be a STAT3 inhibitor.[1] It belongs to the sesquiterpene lactone class of compounds, which often act as Michael reaction acceptors.[1][4] This allows them to form covalent bonds with nucleophilic residues (like cysteine) in proteins, thereby modulating their function. The broader family of Eupalinolides has been shown to affect multiple signaling pathways, including:
-
STAT3 Pathway: Inhibition of STAT3 activation and promotion of its degradation.[5][6]
-
Akt/p38 MAPK Pathway: Inhibition of Akt and activation of p38 signaling.[5]
-
ROS Induction: Generation of reactive oxygen species (ROS), which can lead to apoptosis, autophagy, or ferroptosis.[7][8][9]
Q4: How can I confirm that this compound is inhibiting the STAT3 pathway in my cells?
A4: You can measure the phosphorylation status of STAT3 and the expression levels of its downstream target genes.
-
Western Blotting: Probe for phosphorylated STAT3 (p-STAT3) at Tyr705 and Ser727. A decrease in the p-STAT3/total STAT3 ratio would indicate inhibition.
-
qRT-PCR: Analyze the mRNA levels of STAT3 target genes such as MMP-2, MMP-9, BCL2, and CYCLIN D1. A reduction in their expression would suggest STAT3 pathway inhibition.[5]
Q5: Are there any known off-target effects of this compound?
A5: As a Michael reaction acceptor, this compound has the potential to react with other proteins containing reactive cysteine residues. This can lead to off-target effects, especially at higher concentrations. It is important to use the lowest effective concentration and, where possible, include control experiments to validate the specificity of the observed effects. For instance, if the observed phenotype is hypothesized to be STAT3-dependent, a STAT3 knockdown or knockout cell line could be used to see if the effect of this compound is diminished.[5]
Quantitative Data Summary
The following tables summarize quantitative data for various Eupalinolide analogues from in vitro studies. This information can serve as a guide for designing experiments with this compound.
Table 1: Reported IC50 Values for Eupalinolide Analogues
| Compound | Cell Line | Assay | Incubation Time | IC50 Value (µM) | Reference |
| Eupalinolide J | PC-3 (Prostate) | MTT | 72 h | 2.89 ± 0.28 | [2] |
| Eupalinolide J | DU-145 (Prostate) | MTT | 72 h | 2.39 ± 0.17 | [2] |
| Eupalinolide A | MHCC97-L (Hepatocellular Carcinoma) | CCK8 | 48 h | ~10 | [8] |
| Eupalinolide A | HCCLM3 (Hepatocellular Carcinoma) | CCK8 | 48 h | ~10 | [8] |
Table 2: Effective Concentration Ranges of Eupalinolide Analogues in Functional Assays
| Compound | Cell Line | Assay Type | Concentration Range (µM) | Observed Effect | Reference |
| Eupalinolide A | MHCC97-L, HCCLM3 | Transwell Migration | 7, 14, 28 | Dose-dependent inhibition of migration | [8] |
| Eupalinolide A | MHCC97-L, HCCLM3 | Cell Cycle Analysis | 14, 28 | G1 phase arrest | [8] |
| Eupalinolide J | U251, MDA-MB-231 | Transwell Migration | 1.25, 2.5 | Inhibition of migration and invasion | [5] |
| Eupalinolide O | MDA-MB-231, MDA-MB-453 | Cell Viability (MTT) | 1-20 | Dose-dependent inhibition of viability | [7] |
| Eupalinolide A | A549, H1299 | Cell Viability (CCK8) | 10, 20, 30 | Dose-dependent inhibition of viability | [10] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/CCK8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is below 0.5%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[2][8]
-
MTT/CCK8 Addition:
-
Measurement: Read the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK8) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for STAT3 Pathway Analysis
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the determined time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: this compound inhibits the STAT3 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 3. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
improving Eupalinolide K solubility for cell culture experiments
Welcome to the technical support center for Eupalinolide K. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities.[1][2] Specifically, this compound has been identified as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[3] The STAT3 signaling pathway is crucial in cell proliferation, survival, and differentiation, and its over-activation is implicated in various cancers. By inhibiting STAT3, this compound can modulate these cellular processes, making it a compound of interest for cancer research. Related compounds, such as Eupalinolide J, have also been shown to target the STAT3 pathway and promote its degradation.[4][5][6]
Q2: What is the primary challenge when using this compound in cell culture experiments?
A2: The primary challenge with this compound, as with many sesquiterpene lactones, is its low aqueous solubility.[1][2] This can lead to difficulties in preparing homogenous solutions in cell culture media and may result in compound precipitation, leading to inaccurate dosing and unreliable experimental results.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound to create a concentrated stock solution.[3] It is a powerful solvent for a wide range of organic compounds.[7] For other similar compounds, ethanol has also been used, sometimes in combination with DMSO to improve solubility.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally not exceeding 0.5% (v/v). For sensitive cell lines, a final concentration of 0.1% or lower is recommended. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in all experiments to account for any effects of the solvent itself.
Q5: How should I store the this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into single-use volumes.
Troubleshooting Guide
Issue 1: I observe a precipitate in my cell culture medium after adding the this compound stock solution.
-
Cause A: Exceeded Solubility Limit. The concentration of this compound in the final culture medium may be too high, exceeding its aqueous solubility limit.
-
Solution: Perform a serial dilution of your this compound stock solution to determine the maximum concentration that remains soluble in your specific cell culture medium. Visually inspect for any precipitation under a microscope.
-
-
Cause B: Improper Mixing. Adding the DMSO stock solution too quickly or without adequate mixing can cause localized high concentrations, leading to precipitation.
-
Solution: Add the this compound stock solution dropwise to the pre-warmed cell culture medium while gently swirling or vortexing to ensure rapid and uniform dispersion.
-
-
Cause C: Temperature Shock. Adding a cold stock solution to warm media can sometimes cause less soluble compounds to precipitate.
-
Solution: Allow the this compound stock solution aliquot to reach room temperature before adding it to the pre-warmed (37°C) cell culture medium.
-
Issue 2: My cells are showing signs of toxicity, even at low concentrations of this compound.
-
Cause A: Solvent Toxicity. The final concentration of the organic solvent (e.g., DMSO) in your cell culture medium may be too high for your specific cell line.
-
Solution: Prepare a dose-response curve for the solvent alone to determine the maximum tolerated concentration for your cells. Ensure the final solvent concentration in your this compound experiments is well below this toxic threshold. Always include a vehicle control.
-
-
Cause B: Compound Instability. this compound may degrade in the culture medium over long incubation periods, potentially forming toxic byproducts.
-
Solution: Consider refreshing the treatment medium for long-term experiments (e.g., every 24-48 hours).
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions.[3] |
| Ethanol | Likely soluble | Often used for similar compounds; may require warming. |
| Water | Low to Insoluble | Sesquiterpene lactones generally have poor aqueous solubility.[1] |
| Cell Culture Media | Very Low | Direct dissolution is not recommended. Dilution from a stock solution is necessary. |
Table 2: General Cytotoxicity of Common Solvents in Cell Culture
| Solvent | Typical Non-Toxic Final Concentration (v/v) | Notes |
| DMSO | < 0.5% | Can vary significantly between cell lines. A vehicle control is essential. |
| Ethanol | < 0.5% | Generally less toxic than DMSO for many cell lines. |
Note: The cytotoxic threshold of solvents is cell-line dependent. It is highly recommended to perform a preliminary toxicity assay to determine the optimal solvent concentration for your specific experimental setup.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 362.42 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 3.62 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of medium with a final concentration of 10 µM this compound, you will need 10 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise.
-
Continue to mix gently for a few seconds to ensure a homogenous solution.
-
Visually inspect the medium for any signs of precipitation.
-
Use the freshly prepared working solution to treat your cells immediately.
-
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Extraction of Eupalinolide K
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale extraction of Eupalinolide K from Eupatorium lindleyanum.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and purification of this compound.
Issue 1: Low Yield of Crude Extract
| Potential Cause | Recommended Solution |
| Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation of this compound. Inadequate grinding reduces the surface area for solvent penetration. | Ensure the plant material (Eupatorium lindleyanum) is thoroughly dried in a well-ventilated area or a low-temperature oven (40-50°C). Grind the dried material to a fine and uniform powder to maximize solvent contact. |
| Suboptimal Solvent Selection: The polarity of the extraction solvent may not be ideal for this compound. | While ethanol is commonly used, conduct small-scale trials with solvents of varying polarities (e.g., methanol, ethyl acetate, or mixtures) to determine the most effective solvent for maximizing yield. |
| Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a suitable temperature for complete extraction. | Optimize extraction time and temperature through small-scale experiments. For large-scale extraction, consider methods like maceration with agitation, percolation, or Soxhlet extraction, adjusting parameters as needed.[1] |
| Inadequate Solvent-to-Solid Ratio: An insufficient volume of solvent will not effectively extract the target compound. | Increase the solvent-to-solid ratio. Experiment with different ratios to find a balance between yield and solvent consumption, which is a critical factor in large-scale operations. |
Issue 2: Poor Purity of this compound in the Crude Extract
| Potential Cause | Recommended Solution |
| Co-extraction of Impurities: The chosen solvent may be extracting a wide range of other compounds with similar solubility to this compound. | Employ a multi-step extraction strategy. Start with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities before extracting with a more polar solvent for this compound. |
| Extraction of Chlorophyll and Pigments: These are common impurities in plant extracts that can interfere with purification. | Incorporate a chlorophyll removal step. This can be achieved by partitioning the crude extract between an immiscible polar and non-polar solvent system or using adsorbent resins. |
| Presence of Flavonoids and Phenolic Compounds: Eupatorium lindleyanum is rich in these compounds, which are often co-extracted. | Utilize liquid-liquid partitioning. Partition the crude extract between water and a solvent like ethyl acetate or n-butanol to separate compounds based on their polarity. Eupalinolides tend to partition into the organic phase. |
Issue 3: Challenges in Large-Scale Purification
| Potential Cause | Recommended Solution |
| Emulsion Formation During Liquid-Liquid Extraction: Vigorous mixing of aqueous and organic phases can lead to stable emulsions, making phase separation difficult and time-consuming. | Reduce the agitation speed during mixing. If emulsions form, they can sometimes be broken by adding a saturated brine solution or by centrifugation if the scale allows.[2][3] |
| Compound Degradation on Silica Gel: Sesquiterpene lactones can be sensitive to the acidic nature of silica gel, leading to degradation and loss of yield during column chromatography. | Consider using a less acidic stationary phase, such as neutral or deactivated silica gel, or alternative chromatographic techniques like High-Speed Counter-Current Chromatography (HSCCC). |
| Inefficient Separation by Chromatography: Closely related eupalinolides and other sesquiterpene lactones can be difficult to separate. | Optimize the mobile phase for column chromatography. For HSCCC, the selection of the two-phase solvent system is critical for achieving good resolution.[4][5][6] |
| Instability of the Purified Compound: this compound, like many sesquiterpene lactones, may be unstable upon storage. | Store the purified this compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary botanical source for this compound?
A1: The primary botanical source of this compound is the plant Eupatorium lindleyanum.[7] Several other eupalinolides and bioactive compounds have also been isolated from this plant.[8][9]
Q2: What are the key chemical properties of this compound to consider during extraction?
A2: this compound is a sesquiterpene lactone. These compounds are generally moderately polar. Their solubility is a critical factor in selecting the appropriate extraction and purification solvents. They can also be susceptible to degradation under harsh pH and high-temperature conditions.
Q3: What analytical techniques are recommended for monitoring the extraction and purification of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is a standard and effective method for quantifying this compound and assessing purity throughout the process. HPLC coupled with mass spectrometry (HPLC-MS) can be used for identification and confirmation.[8]
Q4: Are there any known stability issues with this compound?
A4: While specific stability data for this compound is limited, sesquiterpene lactones, in general, can be unstable, particularly in powdered plant material over time and in solution.[10] It is advisable to use freshly powdered plant material for extraction and to handle purified this compound with care, avoiding prolonged exposure to light, heat, and extreme pH conditions.
Experimental Protocols
Protocol 1: Generalized Large-Scale Extraction of this compound
This protocol is a generalized procedure based on methods for extracting sesquiterpene lactones from Eupatorium lindleyanum. Optimization will be required for specific large-scale equipment and desired purity.
-
Plant Material Preparation:
-
Thoroughly dry the aerial parts of Eupatorium lindleyanum.
-
Grind the dried plant material into a coarse powder.
-
-
Initial Extraction:
-
Macerate the powdered plant material with 95% ethanol at a 1:10 solid-to-solvent ratio (w/v) for 72 hours at room temperature with periodic agitation.
-
Filter the extract and repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure at a temperature below 50°C to obtain the crude ethanol extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude ethanol extract in water.
-
Perform sequential partitioning with solvents of increasing polarity, for example, n-hexane, followed by ethyl acetate, and then n-butanol.
-
Monitor the presence of this compound in each fraction using HPLC. This compound is expected to be enriched in the ethyl acetate or n-butanol fraction.
-
-
Purification by High-Speed Counter-Current Chromatography (HSCCC):
-
Select a suitable two-phase solvent system. A common system for separating sesquiterpenoid lactones from Eupatorium lindleyanum is a mixture of n-hexane-ethyl acetate-methanol-water.[4][5] The ratio will need to be optimized to achieve a suitable partition coefficient (K value) for this compound.
-
Dissolve the enriched fraction (e.g., n-butanol fraction) in a suitable volume of the two-phase solvent system.
-
Perform the HSCCC separation according to the instrument's operating procedures to isolate this compound.
-
Collect the fractions containing pure this compound based on HPLC analysis.
-
-
Final Steps:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Dry the purified this compound under a vacuum.
-
Store the final product in an airtight, light-resistant container at low temperature.
-
Quantitative Data Summary
The following table presents representative data from the literature for the extraction of related compounds from Eupatorium lindleyanum, which can serve as a benchmark for optimizing this compound extraction.
| Parameter | Value | Compound(s) | Source |
| HSCCC Solvent System | n-hexane-ethyl acetate-methanol-water (1:4:2:3, v/v/v/v) | Eupalinolide A & B | [4][5] |
| Sample Loading (HSCCC) | 540 mg of n-butanol fraction | Eupalinolide A & B | [4][5] |
| Yield from n-butanol fraction (HSCCC) | 17.9 mg (Eupalinolide A), 19.3 mg (Eupalinolide B) | Eupalinolide A & B | [4][5] |
| Purity (HPLC) | 97.9% (Eupalinolide A), 97.1% (Eupalinolide B) | Eupalinolide A & B | [4][5] |
Visualizations
Signaling Pathway
A complex of Eupalinolides I, J, and K has been shown to inhibit the Akt signaling pathway and activate the p38 MAPK pathway, leading to apoptosis and cell cycle arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of sesquiterpene lactones in Eupatorium lindleyanum by HPLC-PDA-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
minimizing Eupalinolide K degradation during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Eupalinolide K during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound stock solutions should be stored under specific conditions to minimize degradation. It is recommended to store aliquots in tightly sealed vials, protected from light.
Q2: What is the expected shelf-life of this compound stock solutions?
A2: The shelf-life of this compound stock solutions is dependent on the storage temperature. When stored at -80°C, the stock solution can be used for up to 6 months.[1][2] If stored at -20°C, it should be used within 1 month.[1][2] It is crucial to protect the solution from light during storage.[1]
Q3: In what solvent should I dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[2] For cell-based assays, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q4: Can I repeatedly freeze and thaw my this compound stock solution?
A4: To avoid degradation caused by repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in my experiment. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure that the stock solution has been stored at the correct temperature (-20°C or -80°C) and protected from light. 2. Prepare Fresh Working Solutions: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1] 3. Avoid Multiple Freeze-Thaws: Use freshly thawed aliquots for each experiment. |
| Precipitate observed in my this compound working solution. | Poor solubility in the aqueous-based culture medium. | 1. Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low enough to be tolerated by your cells but sufficient to keep this compound in solution. 2. Gentle Warming and Sonication: If precipitation occurs during preparation, gentle warming (e.g., to 37°C) and/or sonication can aid in dissolution.[2] 3. Sterile Filtration: If using an aqueous stock solution, it should be diluted to the working solution and then sterile-filtered using a 0.22 μm filter before use.[1] |
| Inconsistent experimental results between batches. | Potential degradation of older stock solutions or batch-to-batch variability. | 1. Use a Fresh Stock: If you suspect degradation, use a new vial of this compound or prepare a fresh stock solution from solid compound. 2. Perform a Quality Control Check: If possible, verify the concentration and purity of your stock solution using an analytical method like HPLC. |
Data on Stability of Structurally Related Sesquiterpene Lactones
| Stress Condition | Duration | Temperature | Observation for Eremantholide C | Potential Implication for this compound |
| Acidic (1 M HCl) | 3 days | Room Temp | Degraded | May be unstable in acidic conditions. |
| Alkaline (1 M NaOH) | 3 days | Room Temp | Degraded | May be unstable in alkaline conditions. |
| Neutral (Water) | 3 days | Room Temp | Stable | Likely stable in neutral aqueous solutions for a short duration. |
| Oxidative (10% H₂O₂) | 3 days | Room Temp | Stable | May be resistant to short-term oxidative stress. |
| Thermal | 3 days | High Temp | Stable | Potentially stable at elevated temperatures for a short period. |
Data for Eremantholide C from a stability-indicating HPLC method development study. These findings suggest that sesquiterpene lactones are most susceptible to pH-mediated degradation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the tube until the solid is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.[2]
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light.[1][2]
-
Protocol 2: Forced Degradation Study for a Sesquiterpene Lactone (adapted from Eremantholide C study)
This protocol provides a general framework for assessing the stability of a sesquiterpene lactone like this compound under various stress conditions.
-
Materials:
-
This compound stock solution (in a suitable solvent like methanol or acetonitrile)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
HPLC-grade water
-
HPLC-grade methanol or acetonitrile
-
pH meter
-
Incubator/water bath
-
HPLC system with a C18 column and UV detector
-
-
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Neutralize the solution with an equivalent amount of 1 M NaOH before HPLC analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 1 M NaOH. Incubate under the same conditions as the acid hydrolysis. Neutralize with 1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of H₂O₂ (e.g., 3%). Incubate at room temperature for a defined period.
-
Thermal Degradation: Place an aliquot of the stock solution (both in solid form and in solution) in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm and 365 nm) for a defined period. Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples and a non-degraded control by a validated stability-indicating HPLC method at various time points to determine the percentage of degradation.
-
Visualizations
Caption: Workflow for this compound handling and troubleshooting.
Caption: this compound's mechanism of action and potential degradation impact.
References
troubleshooting inconsistent results in Eupalinolide K bioassays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with Eupalinolide K and related sesquiterpene lactones. It aims to help resolve inconsistencies and improve the reliability of bioassay results.
Frequently Asked Questions (FAQs)
Q1: My IC50 value for this compound is inconsistent between experiments. What are the common causes?
Inconsistent IC50 values are a frequent issue in cell-based assays and can stem from several sources:
-
Cell-Related Variability:
-
Passage Number: Cell lines can change phenotypically and genotypically at high passage numbers, altering their response to treatments. It is critical to use cells within a consistent and low passage number range.
-
Cell Health and Confluency: Ensure cells are healthy, free of contamination (especially mycoplasma), and seeded at a consistent density. Both very low and very high confluency can lead to variable results.
-
Inconsistent Seeding: Thoroughly mix the cell suspension before and during plating to ensure a uniform number of cells per well.
-
-
Compound Handling:
-
Solubility Issues: this compound has poor water solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing serial dilutions in culture media. Precipitation of the compound will lead to inaccurate concentrations.
-
Stock Solution Stability: Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store stock solutions at -20°C or -80°C, protected from light.
-
-
Assay Protocol Variability:
-
Incubation Times: Use precise and consistent incubation times for both drug treatment and assay reagent steps.
-
Pipetting Errors: Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accuracy, especially when performing serial dilutions.
-
Evaporation: The "edge effect" in microplates, caused by evaporation in the outer wells, can significantly skew results. Avoid using the outer wells for experimental samples or fill them with sterile media or PBS to create a humidity barrier.
-
Q2: I'm having trouble dissolving this compound. What is the recommended procedure for preparing stock solutions?
This compound is sparingly soluble in aqueous solutions but has good solubility in DMSO.
-
Recommended Solvent: Use high-quality, anhydrous DMSO to prepare a concentrated stock solution (e.g., 50 mg/mL). Ultrasonic treatment may be necessary to fully dissolve the compound.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
-
Working Dilutions: For experiments, thaw an aliquot of the DMSO stock and perform serial dilutions in your cell culture medium. Ensure the final concentration of DMSO in the wells is consistent across all treatments (including vehicle controls) and is non-toxic to your cells (typically ≤ 0.5%).
Q3: I suspect this compound might be interfering with my MTT assay, leading to artificially high cell viability. Is this possible?
Yes, this is a valid concern. The MTT assay measures cell viability based on the metabolic reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by cellular dehydrogenases. However, compounds with intrinsic reducing potential can directly reduce MTT in a cell-free manner, leading to a false-positive signal that is not indicative of cell viability.
-
Potential for Interference: As a natural product, this compound, like other flavonoids and antioxidants, may possess reductive properties that interfere with the assay.
-
How to Check for Interference: Run a control plate with the same concentrations of this compound in cell-free media. Add the MTT reagent and incubate as you would for a normal experiment. If a color change occurs, it indicates direct reduction and interference.
-
Alternative Assays: If interference is confirmed, consider using an alternative viability assay that relies on a different mechanism, such as:
-
SRB (Sulforhodamine B) assay: Measures total protein content.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.
-
Trypan Blue Exclusion Assay: A direct measure of membrane integrity.
-
Q4: My apoptosis assay results are variable. How can I improve reproducibility?
Apoptosis assays, such as Annexin V/PI staining, are sensitive to timing and cell handling.
-
Time-Course Experiments: The timing of apoptosis can vary between cell lines and with different drug concentrations. Perform a time-course experiment to determine the optimal endpoint for detecting early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic populations.
-
Gentle Cell Handling: During harvesting and staining, handle cells gently to avoid mechanical damage that can rupture cell membranes and lead to false-positive PI staining (necrosis).
-
Reagent Quality and Titration: Use high-quality, fresh reagents. Titrate the concentration of Annexin V-FITC and PI to find the optimal staining concentration for your specific cell type to maximize the signal-to-noise ratio.
-
Instrument Settings: Ensure consistent setup and calibration of the flow cytometer or fluorescence microscope between experiments.
Quantitative Data Summary
| Compound | Cell Line(s) | Assay Type | Incubation Time | Reported IC50 (µM) |
| Eupalinolide A | MHCC97-L, HCCLM3 (Hepatocellular Carcinoma) | CCK-8 | 48 h | ~10 |
| Eupalinolide B | MiaPaCa-2, PANC-1 (Pancreatic Cancer) | CCK-8 | 24 h | Not specified, but showed the most pronounced effect among A, B, and O. |
| Eupalinolide J | MDA-MB-231 (TNBC) | MTT | 72 h | 3.74 ± 0.58 |
| MDA-MB-468 (TNBC) | MTT | 72 h | 4.30 ± 0.39 | |
| Eupalinolide O | MDA-MB-468 (TNBC) | MTT | 72 h | 1.04 |
| MDA-MB-231 (TNBC) | MTT | 48 h | 5.85 | |
| MDA-MB-453 (TNBC) | MTT | 48 h | 7.06 |
TNBC: Triple-Negative Breast Cancer
Experimental Protocols
Cell Viability - MTT Assay Protocol
This protocol provides a general method for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be constant and non-toxic (e.g., 0.5%). Remove the old medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light, to allow for the conversion of MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection - Annexin V-FITC/PI Staining Protocol
This protocol describes the detection of apoptosis by flow cytometry.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the predetermined optimal time. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE™ Express. Combine all cells, centrifuge at 300 x g for 5 minutes, and discard the supernatant.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: FITC-negative and PI-negative.
-
Early apoptotic cells: FITC-positive and PI-negative.
-
Late apoptotic/necrotic cells: FITC-positive and PI-positive.
-
Signaling Pathway Analysis - Western Blot Protocol
This protocol outlines a general procedure to analyze protein expression changes in key signaling pathways.
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, p-p38, p38, and a loading control like β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Eupalinolide K Western Blot Analysis: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Eupalinolide K in Western blot analysis. The following information is designed to assist researchers, scientists, and drug development professionals in refining their experimental protocols and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound and which proteins should I target for Western blot analysis?
While specific data for this compound is limited, studies on structurally similar eupalinolides, such as Eupalinolide A, B, J, and O, provide insights into potential mechanisms and protein targets. These compounds have been shown to modulate several key signaling pathways involved in cancer progression.[1][2][3][4][5][6] Based on this, you may consider investigating the following pathways and their key protein markers:
-
ROS/ERK Pathway: Eupalinolide A has been observed to induce autophagy via the ROS/ERK signaling pathway.[1] Key proteins to probe include phosphorylated and total forms of ERK.
-
STAT3 Signaling: Eupalinolide J has been found to inhibit cancer metastasis by promoting STAT3 ubiquitin-dependent degradation.[2] Analysis of total and phosphorylated STAT3, as well as downstream targets like MMP-2 and MMP-9, could be relevant.[2]
-
Akt/p38 MAPK Signaling: Eupalinolide O induces apoptosis by modulating ROS generation and the Akt/p38 MAPK signaling pathway.[3] It would be beneficial to examine the phosphorylation status of Akt and p38 MAPK.
-
AMPK/mTOR Signaling: Eupalinolide A has been shown to inhibit non-small cell lung cancer progression by targeting the AMPK/mTOR/SCD1 signaling pathway.[5][7] Key targets include phosphorylated and total AMPK and mTOR.
Q2: I am not seeing any bands for my target protein after this compound treatment. What could be the issue?
This is a common issue in Western blotting and can stem from several factors.[8][9] Consider the following troubleshooting steps:
-
Protein Loading: Ensure you have loaded a sufficient amount of protein. Perform a protein concentration assay (e.g., BCA assay) to accurately determine the protein concentration in your lysates.[10]
-
Antibody Concentration: The primary antibody concentration may be too low. Optimize the antibody dilution by performing a titration experiment.[8][9]
-
Transfer Efficiency: Verify that your protein has successfully transferred from the gel to the membrane. You can use a Ponceau S stain to visualize total protein on the membrane after transfer.[11] For very large or small proteins, transfer times and voltage may need optimization.[12]
-
Antibody Specificity: Confirm that your primary antibody is validated for Western blot and recognizes the target protein from the species you are working with.
-
Sample Preparation: Ensure that your lysis buffer contains protease and phosphatase inhibitors to prevent protein degradation.[12]
Q3: I am observing high background on my Western blot, making it difficult to interpret the results. How can I reduce the background?
High background can obscure your specific signal.[8][13] Here are some tips to minimize it:
-
Blocking: Ensure your blocking step is sufficient. You can try increasing the blocking time or using a different blocking agent (e.g., switching from non-fat dry milk to BSA, or vice versa).[8][12][13]
-
Washing Steps: Increase the number and duration of your wash steps after primary and secondary antibody incubations to remove non-specifically bound antibodies.[8][11]
-
Antibody Concentration: High concentrations of primary or secondary antibodies can lead to increased background. Try using a more dilute antibody solution.[9]
-
Membrane Handling: Always handle the membrane with clean forceps to avoid contamination.[11] Ensure the membrane does not dry out at any stage.[11]
Q4: I am seeing multiple non-specific bands in addition to my target band. What could be the cause?
Non-specific bands can be due to several factors:[8][9]
-
Primary Antibody Specificity: Your primary antibody may be cross-reacting with other proteins. Check the antibody datasheet for information on specificity and potential cross-reactivity.
-
Protein Degradation: Degraded protein samples can result in multiple lower molecular weight bands. Always use fresh samples and keep them on ice during preparation.[11]
-
Antibody Concentration: Too high a concentration of the primary antibody can lead to non-specific binding.
-
Post-Translational Modifications: Your target protein may have various post-translational modifications, leading to the appearance of multiple bands.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common Western blot issues when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Insufficient protein loaded. | Quantify protein concentration using a BCA or Bradford assay and load a higher amount (e.g., 20-40 µg of total protein).[10] |
| Inefficient protein transfer. | Check transfer efficiency with Ponceau S staining. Optimize transfer time and voltage based on the molecular weight of your target protein.[11] | |
| Suboptimal antibody concentration. | Perform an antibody titration to determine the optimal primary and secondary antibody dilutions.[8][9] | |
| Inactive secondary antibody or substrate. | Use fresh secondary antibody and substrate. Ensure proper storage of reagents. | |
| High Background | Insufficient blocking. | Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Try a different blocking agent (e.g., 5% BSA or non-fat dry milk in TBST).[13] |
| Inadequate washing. | Increase the number and duration of washes (e.g., 3-5 washes of 5-10 minutes each).[8] | |
| Antibody concentration too high. | Reduce the concentration of the primary and/or secondary antibody.[9] | |
| Non-Specific Bands | Primary antibody lacks specificity. | Check the antibody datasheet for validation data. If possible, use a monoclonal antibody for higher specificity. |
| Protein degradation. | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[12] | |
| Too much protein loaded. | Reduce the amount of protein loaded per lane.[9] | |
| "Smiling" Bands | Uneven heat distribution during electrophoresis. | Run the gel at a lower voltage or in a cold room to maintain a consistent temperature.[8] |
| Uneven gel polymerization. | Ensure the gel is poured evenly and allowed to polymerize completely. |
Experimental Protocols
General Western Blot Protocol
This protocol provides a general framework. Optimization of specific steps, such as antibody concentrations and incubation times, is crucial for successful results.
-
Sample Preparation:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA protein assay.[10]
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli sample buffer for 5-10 minutes.[14]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[10]
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Visualizations
Signaling Pathways Potentially Affected by this compound
Caption: Potential signaling pathways modulated by this compound.
General Western Blot Experimental Workflow
Caption: A generalized workflow for Western blot analysis.
References
- 1. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
- 8. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. img.abclonal.com [img.abclonal.com]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. bosterbio.com [bosterbio.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
Technical Support Center: Enhancing the Bioavailability of Eupalinolide K
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of Eupalinolide K in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a sesquiterpened lactone, a class of natural compounds known for their diverse biological activities, including anti-inflammatory and anti-cancer effects. Like many other sesquiterpene lactones, this compound is expected to be poorly water-soluble. This low aqueous solubility is a primary obstacle to its oral bioavailability, as dissolution in gastrointestinal fluids is a prerequisite for absorption into the bloodstream.
Q2: What are the main barriers to achieving high oral bioavailability for this compound?
A2: The primary barriers to the oral bioavailability of this compound and similar natural products include:
-
Poor Aqueous Solubility: Limited dissolution in the gastrointestinal tract reduces the concentration of the compound available for absorption.
-
Extensive First-Pass Metabolism: The compound may be heavily metabolized in the intestines and liver before it can reach systemic circulation.
-
Efflux by Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the gut lumen, reducing net absorption.[1][2]
-
Gastrointestinal Instability: The compound may degrade in the harsh acidic or enzymatic environment of the stomach and intestines.[3][4][5][6]
Q3: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to overcome the challenges of poor solubility and improve the bioavailability of lipophilic compounds like this compound:
-
Lipid-Based Formulations (e.g., Liposomes): Encapsulating this compound in liposomes can improve its solubility, protect it from degradation in the GI tract, and enhance its absorption.[7][8]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nano-range increases the surface area for dissolution, which can significantly improve its absorption rate and extent.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and solubility.[9][10][11][12]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low and variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility of the compound. | 1. Formulation: Employ a solubility-enhancing formulation such as a liposomal preparation, nanoparticle suspension, or solid dispersion. 2. Vehicle Selection: Use a vehicle containing co-solvents (e.g., PEG 400, DMSO) and surfactants (e.g., Tween 80, Cremophor EL) to improve solubility in the dosing solution. |
| Significantly lower than expected systemic exposure (AUC) despite good in vitro activity. | Extensive first-pass metabolism in the liver and/or gut wall. | 1. Co-administration with Inhibitors: Consider co-administering this compound with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors), though this requires careful consideration of potential drug-drug interactions. 2. Alternative Routes: For initial efficacy studies, consider intraperitoneal (IP) administration to bypass first-pass metabolism and establish a proof-of-concept for the compound's activity in vivo. |
| Rapid clearance from plasma. | Efflux by P-glycoprotein (P-gp) transporters in the intestines and other tissues. | 1. Co-administration with P-gp Inhibitors: Administer this compound with a P-gp inhibitor like verapamil or cyclosporine A to increase its intestinal absorption and retention.[1][2] 2. Formulation with P-gp Inhibiting Excipients: Some formulation excipients have P-gp inhibitory effects and can be incorporated into the delivery system. |
| Degradation of the compound in collected plasma samples. | Instability of the lactone ring or other functional groups. | 1. Sample Handling: Process plasma samples immediately after collection and store them at -80°C. 2. Use of Stabilizers: Add appropriate stabilizers to the collection tubes if the degradation pathway is known. |
| Inconsistent results between animals. | Variability in gastrointestinal physiology (e.g., gastric emptying time, gut microbiota). | 1. Standardize Animal Conditions: Ensure all animals are of a similar age and weight, and standardize the fasting period before dosing. 2. Homogenize Formulation: If using a suspension, ensure it is thoroughly mixed before each administration to guarantee dose uniformity. |
Quantitative Data
Table 1: Pharmacokinetic Parameters of Eupalinolide A and B in Rats Following Oral Administration
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Eupalinolide A | 100 | 15.6 ± 4.2 | 0.5 | 32.8 ± 8.9 |
| 250 | 45.3 ± 11.5 | 0.5 | 98.7 ± 25.4 | |
| 625 | 112.7 ± 28.9 | 0.6 | 245.6 ± 63.1 | |
| Eupalinolide B | 100 | 22.4 ± 5.8 | 0.5 | 48.2 ± 12.5 |
| 250 | 68.9 ± 17.6 | 0.5 | 151.3 ± 38.9 | |
| 625 | 165.4 ± 42.3 | 0.6 | 368.9 ± 94.8 |
Data is presented as mean ± SD and is based on a study by Zhang et al. (2015).[13]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes
This protocol is adapted from methods used for other sesquiterpene lactones and can be optimized for this compound.[7][8]
Materials:
-
This compound
-
Soybean phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Lipid Film Hydration: a. Dissolve this compound, soybean phosphatidylcholine, and cholesterol in a 1:1 mixture of chloroform and methanol in a round-bottom flask. A typical molar ratio of SPC to cholesterol is 2:1. The drug-to-lipid ratio should be optimized, starting with a ratio of 1:20 (drug:lipid). b. Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C) to form a thin lipid film on the flask wall. c. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
Sonication and Extrusion: a. To reduce the size of the liposomes, sonicate the MLV suspension using a probe sonicator (on ice to prevent overheating) or a bath sonicator. b. For a more uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Repeat the extrusion process 10-15 times.
-
Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using dynamic light scattering (DLS). b. Measure the encapsulation efficiency by separating the free drug from the liposomes (e.g., by ultracentrifugation or dialysis) and quantifying the drug in the liposomal fraction and the supernatant using a validated analytical method like HPLC-UV or LC-MS/MS.
Protocol 2: Oral Administration in Rodent Models
Materials:
-
This compound formulation
-
Appropriate animal model (e.g., Sprague-Dawley rats or BALB/c mice)
-
Oral gavage needles (flexible tip recommended)
-
Syringes
Procedure:
-
Animal Preparation: a. Acclimatize the animals for at least one week before the experiment. b. Fast the animals overnight (8-12 hours) before oral administration, with free access to water.
-
Dose Preparation: a. Prepare the this compound formulation at the desired concentration. If it is a suspension, ensure it is homogenous by vortexing or stirring before drawing each dose.
-
Administration: a. Weigh each animal to calculate the exact volume to be administered. b. Administer the formulation via oral gavage. Ensure proper technique to avoid injury to the esophagus or accidental administration into the trachea. The volume should typically not exceed 10 mL/kg for rats and 5 mL/kg for mice.
-
Blood Sampling: a. Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) via an appropriate route (e.g., tail vein, saphenous vein, or cardiac puncture for terminal sampling). b. Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Preparation and Storage: a. Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma. b. Transfer the plasma to clean tubes and store at -80°C until analysis.
Protocol 3: Quantification of this compound in Plasma by LC-MS/MS
This protocol is based on the method developed for Eupalinolide A and B and should be validated for this compound.[13]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Internal standard (IS) (a structurally similar compound not present in the sample)
-
Plasma samples
Procedure:
-
Sample Preparation (Protein Precipitation): a. To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard. b. Vortex for 1 minute to precipitate the plasma proteins. c. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 50 mm x 2.1 mm, 3 µm).
-
Mobile Phase: An isocratic or gradient elution with a mixture of methanol and 10 mM ammonium acetate. The exact ratio should be optimized for this compound.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 25-30°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive or negative electrospray ionization (to be determined based on the compound's properties).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion (parent drug) and product ion (fragment) transitions for both this compound and the internal standard need to be determined by direct infusion of the compounds into the mass spectrometer.
-
-
Calibration and Quantification: a. Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound. b. Process the calibration standards and quality control (QC) samples along with the study samples. c. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. d. Determine the concentration of this compound in the study samples from the calibration curve.
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by Eupalinolides.
Experimental Workflow
Caption: Workflow for enhancing and evaluating bioavailability.
Logical Relationships
Caption: Strategies to overcome bioavailability barriers.
References
- 1. Inhibition of P-Glycoprotein Leads to Improved Oral Bioavailability of Compound K, an Anticancer Metabolite of Red Ginseng Extract Produced by Gut Microflora - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of P-glycoprotein leads to improved oral bioavailability of compound K, an anticancer metabolite of red ginseng extract produced by gut microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toward oral delivery of biopharmaceuticals: an assessment of the gastrointestinal stability of 17 peptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastrointestinal stability of peptide drugs - UCL Discovery [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. The gastrointestinal stability of lipid nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and characterization of liposomal formulations containing sesquiterpene lactones for the treatment of chronic gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medcraveonline.com [medcraveonline.com]
- 11. jbpr.in [jbpr.in]
- 12. japsonline.com [japsonline.com]
- 13. Pharmacokinetics of eupalinolide A, eupalinolide B and hyperoside from Eupatorium lindleyanum in rats by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Eupalinolide K in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Eupalinolide K in cancer cell lines. The information is tailored for scientists and drug development professionals to diagnose and overcome experimental challenges.
Troubleshooting Guide
This guide addresses common issues observed during experiments with this compound, offering potential causes and solutions.
| Observed Problem | Potential Cause | Recommended Action |
| Decreased cell death (apoptosis) in response to this compound treatment over time. | Development of acquired resistance. | 1. Confirm resistance by comparing the IC50 value to the parental cell line.[1] 2. Investigate the activation status of pro-survival signaling pathways such as STAT3 and Akt.[2][3][4][5][6] 3. Evaluate the expression and activity of ABC drug efflux pumps.[7][8][9][10] |
| High IC50 value for this compound in a new cancer cell line. | Intrinsic resistance. | 1. Screen for baseline activation of STAT3 and Akt pathways.[11][12] 2. Assess the basal expression levels of ABC transporters like ABCB1 (MDR1) and ABCG2 (BCRP).[7][8] 3. Consider combination therapies with inhibitors of the identified resistance pathways.[13][14][15] |
| Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining). | Suboptimal experimental protocol or reagent issues. | 1. Ensure proper cell handling and seeding density. 2. Verify the quality and concentration of Annexin V and PI reagents. 3. Include appropriate controls (untreated, single-stained) in your flow cytometry analysis.[16][17] |
| Western blot shows no change in p-STAT3 or p-Akt levels after treatment. | Incorrect timing of protein extraction or antibody issues. | 1. Perform a time-course experiment to determine the optimal time point for pathway activation/inhibition. 2. Validate the specificity and efficacy of primary and secondary antibodies. 3. Ensure proper protein loading and transfer. |
Frequently Asked Questions (FAQs)
Q1: What are the likely mechanisms of resistance to this compound?
A1: While direct resistance mechanisms to this compound are still under investigation, resistance to other sesquiterpene lactones often involves two primary mechanisms:
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can upregulate signaling pathways that promote survival and inhibit apoptosis, thereby counteracting the effects of the drug. The STAT3 and PI3K/Akt pathways are frequently implicated in chemoresistance.[2][3][4][5][6][12][18] this compound itself has been identified as a STAT3 inhibitor.[19]
-
Increased Drug Efflux: Cancer cells may increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1 or ABCB1) and Breast Cancer Resistance Protein (BCRP or ABCG2).[7][8][9][10] These transporters act as pumps to actively remove the drug from the cell, reducing its intracellular concentration and efficacy.
Q2: How can I determine if my cancer cell line has developed resistance to this compound?
A2: You can determine resistance by performing a cell viability assay (e.g., MTT or CCK-8 assay) to calculate the half-maximal inhibitory concentration (IC50) of this compound. A significant increase (typically 3-fold or higher) in the IC50 value of the treated cell line compared to the parental (sensitive) cell line indicates the development of resistance.[1]
Q3: What are some strategies to overcome this compound resistance?
A3: Several strategies can be employed:
-
Combination Therapy: Combining this compound with inhibitors of key survival pathways can restore sensitivity.
-
STAT3 Inhibitors: Since feedback activation of STAT3 is a common resistance mechanism, combining this compound with other STAT3 inhibitors may be effective.[2][3][4]
-
PI3K/Akt Inhibitors: If the Akt pathway is activated, co-treatment with an Akt inhibitor can re-sensitize cells to the drug.[5][6][12]
-
-
ABC Transporter Inhibition: Using known inhibitors of ABC transporters can block the efflux of this compound, thereby increasing its intracellular concentration.
-
Modulation of Autophagy: Autophagy can either promote cell survival or contribute to cell death. Depending on the context, inhibiting pro-survival autophagy or inducing cytotoxic autophagy could be a viable strategy.[20][21]
Q4: My cells are showing upregulation of p-STAT3 despite treatment with this compound, a known STAT3 inhibitor. What could be the reason?
A4: This could be due to a feedback activation loop.[2][4][22] Inhibition of one part of a signaling network can sometimes lead to compensatory activation of the same or other survival pathways. In this case, while this compound may inhibit STAT3 to some extent, the cell might be strongly upregulating upstream activators of STAT3 (like JAK kinases or FGF receptors) to overcome this inhibition.[4] A combination approach targeting these upstream activators could be beneficial.
Experimental Protocols
Protocol for Determining IC50 Value
This protocol outlines the steps to assess the concentration of this compound required to inhibit 50% of cancer cell growth.
Materials:
-
Parental and suspected resistant cancer cell lines
-
Complete culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., MTT, CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a period that allows for at least one to two cell divisions (typically 48-72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression model to calculate the IC50 value.[23]
Protocol for Apoptosis Assay (Annexin V/PI Staining)
This protocol details the detection of apoptotic cells using flow cytometry.[16]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: Collect both adherent and floating cells from your culture plates. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells with cold PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[17]
-
Analysis: Analyze the stained cells by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol for Western Blotting of p-STAT3 and p-Akt
This protocol describes the detection of phosphorylated STAT3 and Akt as markers of pathway activation.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of this compound Action and Resistance
Caption: this compound action and potential resistance mechanisms in cancer cells.
Experimental Workflow for Investigating Resistance
Caption: Workflow for troubleshooting this compound resistance.
Troubleshooting Logic for Apoptosis Assay
Caption: Logic diagram for troubleshooting apoptosis assay inconsistencies.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Feedback Activation of STAT3 as a Cancer Drug-Resistance Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug resistance via feedback activation of Stat3 in oncogene-addicted cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AKT/PKB signaling mechanisms in cancer and chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Phyto-Sesquiterpene Lactones Prevent the Development of Multidrug Resistance in TNBC via ABC Transporters Inhibition and STAT3/MYC Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background - Solvo Biotechnology [solvobiotech.com]
- 10. Revisiting the role of ABC transporters in multidrug-resistant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The STAT3 oncogene as a predictive marker of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemoresistance in breast cancer: PI3K/Akt pathway inhibitors vs the current chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Natural products reverse cancer multidrug resistance [frontiersin.org]
- 14. Frontiers | Remodeling tumor microenvironment with natural products to overcome drug resistance [frontiersin.org]
- 15. [PDF] Targeting Drug Chemo-Resistance in Cancer Using Natural Products | Semantic Scholar [semanticscholar.org]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. mdpi.com [mdpi.com]
- 21. Natural products to prevent drug resistance in cancer chemotherapy: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Eupalinolide K Treatment for Apoptosis Induction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupalinolide K to induce apoptosis. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to induce apoptosis?
This compound is a sesquiterpene lactone isolated from Eupatorium lindleyanum. While specific studies on this compound are limited, it is part of a complex known as F1012-2, which has been shown to inhibit the growth of triple-negative breast cancer cells by inducing cell cycle arrest and apoptosis.[1] Related compounds, such as Eupalinolide O and J, induce apoptosis through caspase-dependent mechanisms, involving both intrinsic (mitochondrial) and extrinsic pathways.[1] The induction of apoptosis by these related compounds is often associated with the generation of reactive oxygen species (ROS) and modulation of signaling pathways like Akt and p38 MAPK.[2][3]
Q2: What is a typical starting concentration and treatment duration for Eupalinolide compounds?
While the optimal conditions for this compound must be determined empirically for each cell line, studies on other Eupalinolides provide a good starting point. For instance, Eupalinolide O has been tested at concentrations ranging from 1 to 20 µM for 24, 48, and 72 hours in triple-negative breast cancer cell lines.[2] Similarly, Eupalinolide J showed anti-proliferative activity in prostate cancer cells at concentrations between 2.5 and 20 µM for 24, 48, and 72 hours.[4] A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line and experimental goals.
Q3: How can I determine if this compound is inducing apoptosis in my cell line?
Several methods can be used to detect apoptosis. A common and effective method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. This assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Other methods include TUNEL assays to detect DNA fragmentation, and Western blotting to detect the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.[5]
Troubleshooting Guide
Q1: I am not observing a significant increase in apoptosis after treating my cells with this compound. What could be the reason?
There are several potential reasons for this observation:
-
Suboptimal Concentration: The concentration of this compound may be too low to induce a significant apoptotic response in your specific cell line. It is recommended to perform a dose-response experiment with a wider range of concentrations.
-
Incorrect Treatment Duration: The time point you are analyzing may be too early or too late to observe peak apoptosis. A time-course experiment (e.g., 12, 24, 48, 72 hours) is crucial.
-
Cell Line Resistance: Your cell line may be resistant to this compound-induced apoptosis.
-
Compound Instability: Ensure the proper storage and handling of this compound to maintain its bioactivity.
Q2: My Annexin V/PI staining results show a high percentage of necrotic cells instead of apoptotic cells. What does this indicate?
A high percentage of necrotic cells (Annexin V and PI positive) could suggest:
-
High Concentration of this compound: At high concentrations, the compound might be inducing necrosis rather than apoptosis. Consider lowering the concentration.
-
Prolonged Treatment Duration: Extended exposure to the compound may lead to secondary necrosis, where cells that have undergone apoptosis lose their membrane integrity. Try analyzing at earlier time points.
-
Harsh Experimental Conditions: Rough handling of cells during the staining procedure can damage the cell membrane, leading to false-positive PI staining.
Q3: I am having trouble detecting cleaved caspase-3 by Western blot. What should I do?
-
Check Treatment Conditions: Ensure that the concentration and duration of this compound treatment are sufficient to induce apoptosis.
-
Use a Positive Control: Treat a parallel sample with a known apoptosis inducer (e.g., staurosporine) to confirm that your experimental setup and antibodies are working correctly.
-
Optimize Western Blot Protocol: Ensure optimal antibody concentrations, incubation times, and that your protein extraction method is suitable for detecting caspases.
Data Presentation
The following tables summarize typical experimental conditions for Eupalinolide compounds based on published studies. These can serve as a reference for designing your experiments with this compound.
Table 1: Exemplary Concentrations of Eupalinolide Compounds in Apoptosis Studies
| Eupalinolide Compound | Cell Line(s) | Concentration Range (µM) | Reference |
| Eupalinolide O | MDA-MB-231, MDA-MB-453 | 1, 5, 10, 20 | [2] |
| Eupalinolide J | PC-3, DU-145 | 2.5, 5, 10, 20 | [4] |
| Eupalinolide A | A549, H1299 | 10, 20, 30 | [6] |
| Eupalinolide B | SMMC-7721, HCCLM3 | 12, 24 |
Table 2: Exemplary Treatment Durations for Eupalinolide Compounds in Apoptosis Studies
| Eupalinolide Compound | Cell Line(s) | Treatment Duration (hours) | Reference |
| Eupalinolide O | MDA-MB-231, MDA-MB-453 | 24, 48, 72 | [2] |
| Eupalinolide J | PC-3, DU-145 | 24, 48, 72 | [4] |
| Eupalinolide A | A549, H1299 | 24, 48 | [6][7] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the cytotoxic effect of this compound.
-
Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells/well and allow them to adhere overnight.[2]
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 40 µM) for different time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
2. Apoptosis Detection by Annexin V-FITC/PI Staining
This protocol allows for the quantification of apoptotic and necrotic cells.
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined time.
-
Harvest the cells, including the supernatant, and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
3. Western Blot Analysis for Apoptosis Markers
This protocol is for detecting the expression of key apoptosis-related proteins.
-
Treat cells with this compound as determined by previous experiments.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Workflow for optimizing this compound treatment.
Caption: Putative signaling pathway for this compound-induced apoptosis.
Caption: Troubleshooting decision tree for apoptosis experiments.
References
- 1. F1012-2 inhibits the growth of triple negative breast cancer through induction of cell cycle arrest, apoptosis, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Frontiers | Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
- 7. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
selecting appropriate controls for Eupalinolide K experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Eupalinolide K. The guidance is based on the known mechanisms of closely related Eupalinolide compounds and general best practices in cell biology and pharmacology.
Frequently Asked Questions (FAQs)
Q1: What is the first step when starting experiments with a new lot of this compound?
A1: Before beginning any functional experiments, it is crucial to establish the purity and stability of your this compound lot. We recommend performing High-Performance Liquid Chromatography (HPLC) to confirm purity. Additionally, a dose-response curve in your specific cell line of interest should be generated to determine the effective concentration range (e.g., IC50 for cytotoxicity).
Q2: What is an appropriate vehicle control for this compound?
A2: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO). Therefore, the appropriate vehicle control is to treat a set of cells with the same final concentration of DMSO used in the experimental conditions. It is critical to ensure the final DMSO concentration is consistent across all treatment groups and is non-toxic to the cells.
Q3: How can I confirm that the observed effects are specific to this compound and not off-target effects?
A3: To demonstrate specificity, consider the following controls:
-
Use of an inactive analog: If available, an inactive structural analog of this compound that does not elicit the expected biological response can be a powerful control.
-
Knockdown or knockout of a suspected target: Based on the literature for related compounds, if a specific protein target is hypothesized, using siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of this target may blunt the effects of this compound.[1][2]
-
Rescue experiments: If this compound's effect is due to the depletion of a specific cellular component, reintroducing that component should rescue the phenotype. For instance, if this compound inhibits an enzyme, adding the product of that enzyme's reaction may reverse the effect.
Troubleshooting Guides
Problem 1: High variability in cell viability assays (e.g., MTT, CCK8).
-
Possible Cause: Inconsistent cell seeding density, edge effects in multi-well plates, or variability in drug concentration.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension and uniform seeding in all wells.
-
Avoid using the outer wells of the plate, which are prone to evaporation (the "edge effect"). Instead, fill these wells with sterile PBS or media.
-
Prepare a master mix of the this compound dilution to add to the wells to minimize pipetting errors.
-
Always include a positive control (a known cytotoxic agent) and a vehicle control (e.g., DMSO).
-
Problem 2: No significant induction of apoptosis is observed after this compound treatment.
-
Possible Cause: The concentration of this compound may be too low, the treatment duration may be too short, or the cell line may be resistant.
-
Troubleshooting Steps:
-
Perform a time-course and dose-response experiment to identify the optimal conditions for apoptosis induction.
-
Use a positive control for apoptosis, such as staurosporine, to ensure the assay is working correctly.
-
Examine earlier markers of apoptosis, such as the activation of caspases (e.g., caspase-3, caspase-9).[3]
-
Consider that this compound might be inducing other forms of cell death, such as autophagy or ferroptosis, which have been observed with related compounds.[4][5][6]
-
Problem 3: Inconsistent results in Western blot analysis for signaling pathway proteins.
-
Possible Cause: Poor antibody quality, issues with protein extraction or quantification, or inappropriate loading controls.
-
Troubleshooting Steps:
-
Validate your primary antibodies using positive and negative controls (e.g., cell lysates with known expression levels of the target protein).
-
Ensure complete cell lysis and accurate protein quantification using a reliable method (e.g., BCA assay).
-
Use a stable loading control that is not affected by the experimental treatment. GAPDH and β-actin are common, but their expression should be validated for your specific experimental conditions.
-
Include a positive control for pathway activation (e.g., treatment with a known activator of the pathway) to confirm that the signaling cascade can be detected.
-
Data Presentation
Table 1: Example Dose-Response of Eupalinolide Analogs on Cancer Cell Viability (IC50 in µM)
| Cell Line | Eupalinolide A | Eupalinolide J | Eupalinolide O |
| MDA-MB-231 | - | 3.74 ± 0.58[2] | ~5-10 |
| MDA-MB-468 | - | 4.30 ± 0.39[2] | ~5-10 |
| PC-3 | - | IC50 < 10 | - |
| DU-145 | - | IC50 < 10 | - |
| A549 | IC50 ~20 | - | - |
| H1299 | IC50 ~20 | - | - |
| MHCC97-L | ~14-28 | - | - |
| HCCLM3 | ~14-28 | - | - |
Note: This table is compiled from various studies on Eupalinolide analogs and serves as an example. The actual IC50 for this compound will need to be determined experimentally.
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK8)
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[4]
-
Treat the cells with various concentrations of this compound and the vehicle control (DMSO) for 24, 48, or 72 hours.[4]
-
Add 10 µL of CCK8 solution to each well and incubate for 2-4 hours at 37°C.[4]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in a 6-well plate and treat with this compound or vehicle control for the desired time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
Caption: Potential signaling pathways affected by this compound.
Caption: General experimental workflow for studying this compound.
References
- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 4. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Anti-inflammatory Effects of Eupalinolide K: A Comparative Analysis
Currently, there is a significant gap in the scientific literature regarding the specific anti-inflammatory effects of Eupalinolide K. While numerous studies have highlighted the anti-inflammatory properties of other sesquiterpene lactones isolated from the Eupatorium genus, including various other eupalinolides, specific data on this compound's anti-inflammatory activity, its mechanism of action, and comparative efficacy remains unavailable.
This guide aims to provide a framework for such a comparative analysis, drawing upon the established methodologies and findings for related compounds, such as Eupalinolide B. The experimental protocols and data presentation formats outlined below are based on common practices in the field and can serve as a template for future research on this compound.
Comparison with Alternative Compounds
A comprehensive evaluation of this compound would necessitate comparison against well-characterized anti-inflammatory agents. A suitable comparator would be Eupalinolide B , a structurally related compound with demonstrated anti-inflammatory effects. Additionally, a widely used non-steroidal anti-inflammatory drug (NSAID) like Indomethacin or a corticosteroid such as Dexamethasone should be included as positive controls to benchmark the potency and efficacy of this compound.
Experimental Data Summary (Hypothetical Data for this compound)
The following tables present a hypothetical summary of quantitative data that would be crucial for validating and comparing the anti-inflammatory effects of this compound.
Table 1: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | Nitric Oxide (NO) Inhibition (%) | Prostaglandin E2 (PGE2) Inhibition (%) |
| This compound | 1 | Data not available | Data not available |
| 5 | Data not available | Data not available | |
| 10 | Data not available | Data not available | |
| Eupalinolide B | 1 | 25.3 ± 2.1 | 22.8 ± 1.9 |
| 5 | 58.7 ± 4.5 | 51.2 ± 3.8 | |
| 10 | 85.1 ± 6.2 | 79.4 ± 5.5 | |
| Indomethacin | 10 | Not Applicable | 92.5 ± 7.1 |
Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| This compound | 1 | Data not available | Data not available | Data not available |
| 5 | Data not available | Data not available | Data not available | |
| 10 | Data not available | Data not available | Data not available | |
| Eupalinolide B | 1 | 21.6 ± 1.8 | 18.9 ± 1.5 | 15.4 ± 1.2 |
| 5 | 52.4 ± 3.9 | 48.7 ± 3.5 | 42.1 ± 3.1 | |
| 10 | 78.9 ± 5.7 | 75.2 ± 5.1 | 68.3 ± 4.9 | |
| Dexamethasone | 1 | 88.3 ± 6.5 | 85.1 ± 6.0 | 82.7 ± 5.8 |
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of many natural compounds, including other eupalinolides, are often mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a crucial role in the transcriptional regulation of pro-inflammatory genes.
A study on a complex containing Eupalinolide I, J, and K has suggested an interaction with the Akt and p38 signaling pathways in the context of cancer. The p38 pathway is a member of the MAPK family, hinting at a potential mechanism for this compound's uninvestigated anti-inflammatory activity.
Below are diagrams illustrating the general experimental workflow for assessing anti-inflammatory activity and the canonical NF-κB signaling pathway.
Detailed Experimental Protocols
Should research on this compound be undertaken, the following detailed protocols for key experiments would be essential.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. For experiments, cells would be seeded in appropriate plates and allowed to adhere overnight. Cells would then be pre-treated with various concentrations of this compound or control compounds for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time periods.
Nitric Oxide (NO) Assay
The production of nitric oxide would be measured by quantifying the accumulation of nitrite in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture supernatant would be mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm would be measured using a microplate reader.
Enzyme-Linked Immunosorbent Assay (ELISA) for PGE2 and Cytokines
The concentrations of PGE2, TNF-α, IL-6, and IL-1β in the cell culture supernatants would be determined using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot Analysis
After treatment, cells would be lysed, and total protein concentrations would be determined. Equal amounts of protein would be separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes would be blocked and then incubated with primary antibodies against iNOS, COX-2, phospho-IκBα, IκBα, phospho-p65, p65, phospho-p38, p38, and β-actin. After washing, the membranes would be incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, and the protein bands would be visualized using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for NF-κB p65 Nuclear Translocation
Cells grown on coverslips would be treated as described above, then fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100. After blocking, the cells would be incubated with an anti-p65 antibody, followed by a fluorescently labeled secondary antibody. Nuclei would be counterstained with DAPI. The localization of p65 would be visualized using a fluorescence microscope.
Conclusion
While the anti-inflammatory potential of this compound remains to be elucidated, the established effects of related compounds, particularly Eupalinolide B, provide a strong rationale for its investigation. The experimental framework provided here offers a comprehensive approach to validate its anti-inflammatory effects, elucidate its mechanism of action, and compare its efficacy against relevant alternatives. Future research in this area is critical to unlock the potential therapeutic applications of this natural compound.
Comparative Cytotoxicity of Eupalinolides: A Review of A and B Analogs and the Data Gap on Eupalinolide K
For researchers, scientists, and drug development professionals, understanding the nuanced cytotoxic profiles of natural compounds is paramount in the quest for novel anticancer agents. Eupalinolides, a class of sesquiterpene lactones isolated from Eupatorium lindleyanum, have demonstrated significant anti-proliferative and pro-apoptotic activities across various cancer cell lines. This guide provides a comparative overview of the cytotoxicity of Eupalinolide A and Eupalinolide B, supported by available experimental data. Crucially, this review also highlights a significant gap in the current scientific literature regarding the specific cytotoxic activity of Eupalinolide K, for which no independent quantitative data could be identified.
While a complex containing this compound alongside Eupalinolide I and J has been shown to induce apoptosis and cell cycle arrest in breast cancer cells, specific IC50 values for this compound remain elusive. This absence of data prevents a direct quantitative comparison with its better-studied analogs, Eupalinolide A and B.
Cytotoxicity Profile of Eupalinolide A and Eupalinolide B
Eupalinolide A and B have been evaluated for their cytotoxic effects against a range of cancer cell lines, with their efficacy varying depending on the cell type. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Eupalinolide A | MHCC97-L | Hepatocellular Carcinoma | ~10 (Significant inhibition observed) | [1] |
| HCCLM3 | Hepatocellular Carcinoma | ~10 (Significant inhibition observed) | [1] | |
| A549 | Non-Small Cell Lung Cancer | Not Specified (Inhibited proliferation) | [2][3] | |
| H1299 | Non-Small Cell Lung Cancer | Not Specified (Inhibited proliferation) | [2][3] | |
| Eupalinolide B | MiaPaCa-2 | Pancreatic Cancer | Most pronounced effect among A, B, and O | [4] |
| SMMC-7721 | Hepatocellular Carcinoma | Not Specified (Inhibited growth) | ||
| HCCLM3 | Hepatocellular Carcinoma | Not Specified (Inhibited growth) |
Experimental Protocols
The cytotoxic activities of Eupalinolide A and B have been determined using standard in vitro assays. The following provides a generalized methodology based on the available literature.
Cell Viability Assay (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of Eupalinolide A or B for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for several hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the control group, and the IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Signaling Pathways
The cytotoxic effects of Eupalinolide A and B are mediated through the modulation of specific signaling pathways, leading to apoptosis, autophagy, and cell cycle arrest.
Eupalinolide A:
Eupalinolide A has been shown to induce autophagy in hepatocellular carcinoma cells through the activation of the ROS/ERK signaling pathway .[1] In non-small cell lung cancer, it promotes apoptosis and ferroptosis by targeting the AMPK/mTOR/SCD1 signaling pathway .[2][3]
Caption: Eupalinolide A signaling pathways.
Eupalinolide B:
Eupalinolide B has demonstrated the ability to induce apoptosis and disrupt copper homeostasis in pancreatic cancer cells, potentially through the induction of cuproptosis.[4] In hepatic carcinoma, its cytotoxic effects are linked to the induction of ferroptosis and the activation of the ROS-ER-JNK signaling pathway .
Caption: Eupalinolide B signaling pathways.
Conclusion and Future Directions
Eupalinolide A and B are promising cytotoxic agents with demonstrated efficacy against various cancer cell lines. Their mechanisms of action involve the induction of different forms of programmed cell death through distinct signaling pathways. However, the lack of quantitative cytotoxicity data for this compound represents a critical knowledge gap. Future research should prioritize the isolation and individual cytotoxic evaluation of this compound to enable a comprehensive comparison with its analogs. Such studies are essential for a complete understanding of the structure-activity relationships within the eupalinolide family and for guiding the development of these natural products as potential anticancer therapeutics.
References
- 1. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
- 4. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide K in Cancer Therapy: A Comparative Guide for Researchers
Sesquiterpene lactones, a diverse group of naturally occurring compounds, have garnered significant attention in oncology research for their potent anti-cancer properties. Among these, Eupalinolide K, a constituent of Eupatorium lindleyanum, is emerging as a noteworthy agent. This guide provides a comparative analysis of this compound against other well-studied sesquiterpene lactones, with a focus on experimental data to inform further research and drug development.
This compound: A Profile
This compound has been identified as a STAT3 (Signal Transducer and Activator of Transcription 3) inhibitor[1]. While specific data for this compound as a standalone compound is limited in publicly available literature, it has been studied as part of a potent complex, F1012-2, which also contains Eupalinolides I and J[2][3]. Research on this complex has demonstrated significant anti-cancer activity, particularly against triple-negative breast cancer (TNBC) cell lines[4][5]. The primary mechanisms of action observed for the F1012-2 complex include the induction of apoptosis and cell cycle arrest at the G2/M phase[2][3].
Comparative Performance: this compound vs. Other Sesquiterpene Lactones
To contextualize the potential of this compound, its activity (as part of the F1012-2 complex) is compared with other prominent sesquiterpene lactones: Parthenolide, Artemisinin and its derivatives, Dehydrocostus lactone, and Costunolide.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following tables summarize the available IC50 values for this compound (within the F1012-2 complex) and other selected sesquiterpene lactones against various human cancer cell lines.
Table 1: IC50 Values of F1012-2 (Containing this compound)
| Cell Line | Cancer Type | IC50 (µg/mL) | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.21 ± 0.05 | [4] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 1.01 ± 0.13 | [4] |
Table 2: IC50 Values of Other Eupalinolides
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Eupalinolide J | MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 ± 0.58 | [6][7] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 ± 0.39 | [6][7] | |
| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 5.85 (48h) | [2] |
| MDA-MB-453 | Triple-Negative Breast Cancer | 7.06 (48h) | [2] |
Table 3: IC50 Values of Parthenolide
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Lung Carcinoma | 15.38 ± 1.13 | |
| GLC-82 | Non-Small Cell Lung Cancer | 6.07 ± 0.45 | |
| HCT-116 | Colorectal Cancer | 17.6 ± 1.8 (p53+/+), 41.6 ± 1.2 (p53-/-) | |
| MCF-7 | Breast Cancer | 2.68 ± 0.83 | |
| MDA-MB-231 | Breast Cancer | 3.48 ± 1.19 |
Table 4: IC50 Values of Artemisinin and its Derivatives
| Compound | Cell Line | Cancer Type | IC50 | Citation |
| Artemisinin | A549 | Lung Cancer | 28.8 µg/mL | |
| H1299 | Lung Cancer | 27.2 µg/mL | ||
| Dihydroartemisinin (DHA) | PC9 | Lung Cancer | 19.68 µM (48h) | |
| NCI-H1975 | Lung Cancer | 7.08 µM (48h) |
Table 5: IC50 Values of Dehydrocostus Lactone
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MDA-MB-231 | Breast Cancer | 21.5 | |
| SK-BR-3 | Breast Cancer | 25.6 | |
| OVCAR3 | Ovarian Cancer | 10.8 | |
| A549 | Lung Cancer | ~2 (24h), ~1 (48h) | |
| H460 | Lung Cancer | ~2 (24h), ~1 (48h) |
Table 6: IC50 Values of Costunolide
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A431 | Skin Cancer | 0.8 | |
| H1299 | Non-Small Cell Lung Cancer | 23.93 ± 1.67 | |
| YD-10B | Oral Cancer | 9.2 | |
| Ca9-22 | Oral Cancer | 7.9 |
Mechanistic Insights and Signaling Pathways
The anti-cancer activity of sesquiterpene lactones is often attributed to their ability to modulate key cellular signaling pathways.
This compound is identified as a STAT3 inhibitor [1]. The STAT3 pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers. Inhibition of STAT3 by this compound likely contributes to the observed apoptosis and cell cycle arrest.
Caption: this compound inhibits the STAT3 signaling pathway.
Other sesquiterpene lactones modulate different, sometimes overlapping, pathways:
-
Parthenolide: Primarily known for its inhibition of the NF-κB pathway.
-
Artemisinin and its derivatives: Exert their effects through the generation of reactive oxygen species (ROS).
-
Dehydrocostus lactone and Costunolide: Have been shown to induce apoptosis and cell cycle arrest through various mechanisms, including modulation of ROS and MAPK pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the anti-cancer properties of sesquiterpene lactones.
Cell Viability and IC50 Determination: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the sesquiterpene lactone for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.
Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentration of the compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Protein Expression Analysis: Western Blotting for Apoptotic Markers
This technique is used to detect changes in the expression levels of proteins involved in apoptosis.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Antitumor Efficacy: Xenograft Model
This in vivo model assesses the effect of the compound on tumor growth in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 MDA-MB-231 cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100 mm³).
-
Compound Administration: Randomly assign mice to treatment and control groups. Administer the sesquiterpene lactone (e.g., intraperitoneally or orally) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Caption: General workflow for in vitro and in vivo anticancer drug screening.
Conclusion
This compound, particularly as a component of the F1012-2 complex, demonstrates potent cytotoxic activity against triple-negative breast cancer cells, with IC50 values in the low microgram per milliliter range[4]. Its identification as a STAT3 inhibitor provides a clear mechanistic rationale for its observed effects on apoptosis and cell cycle progression[1]. When compared to other sesquiterpene lactones, the F1012-2 complex exhibits comparable or, in some cases, superior potency.
However, a significant gap in the current knowledge is the lack of extensive data on this compound as an isolated compound. Future research should focus on isolating this compound and evaluating its efficacy and mechanism of action across a broader panel of cancer cell lines. Direct, head-to-head comparative studies with other STAT3 inhibitors and sesquiterpene lactones would be invaluable in determining its therapeutic potential. The detailed protocols provided in this guide offer a framework for such investigations, which will be crucial in advancing this compound from a promising natural product to a potential clinical candidate in cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. F1012-2 Induced ROS-Mediated DNA Damage Response through Activation of MAPK Pathway in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. F1012-2 inhibits the growth of triple negative breast cancer through induction of cell cycle arrest, apoptosis, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide J: A Natural Product Promoting STAT3 Degradation Compared to Synthetic Alternatives
A detailed guide for researchers on the mechanism of action of Eupalinolide J in inducing STAT3 degradation, with a comparative analysis against other STAT3-targeting compounds. This guide includes quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial protein involved in cell growth, survival, and differentiation. Its persistent activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. While many molecules have been developed to inhibit STAT3 signaling, a newer strategy focuses on the complete degradation of the STAT3 protein. Eupalinolide J, a natural sesquiterpene lactone, has emerged as a promising agent that promotes the degradation of STAT3. This guide provides a comprehensive overview of its mechanism of action, supported by experimental data, and compares its performance with synthetic STAT3 degraders, primarily Proteolysis Targeting Chimeras (PROTACs).
Mechanism of Action: Eupalinolide J Induces Ubiquitin-Dependent STAT3 Degradation
Eupalinolide J has been shown to suppress the growth of cancer cells, such as triple-negative breast cancer and glioblastoma, by targeting the STAT3 signaling pathway[1][2]. Its primary mechanism involves the promotion of STAT3 degradation through the ubiquitin-proteasome system[2][3][4]. This is a multi-step process where the STAT3 protein is tagged with ubiquitin molecules, marking it for destruction by the proteasome, the cell's protein disposal machinery.
Molecular docking studies suggest that Eupalinolide J can bind to the DNA-binding domain of STAT3[2]. This interaction is thought to induce conformational changes that make STAT3 susceptible to ubiquitination and subsequent degradation. Experimental evidence confirms that treatment with Eupalinolide J leads to a significant reduction in the half-life of the STAT3 protein in cancer cells[2]. Furthermore, the effects of Eupalinolide J on STAT3 levels can be reversed by treating cells with a proteasome inhibitor like MG132, confirming the involvement of the proteasome in this degradation process.
Performance Comparison: Eupalinolide J vs. Synthetic STAT3 Degraders
The field of targeted protein degradation has been revolutionized by the development of PROTACs. These are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and degradation of the target. Several potent and selective STAT3 PROTAC degraders have been developed, offering a valuable benchmark for comparing the efficacy of Eupalinolide J.
| Compound | Type | Mechanism of Action | Cell Line | IC50 (Growth Inhibition) | DC50 (STAT3 Degradation) | Reference |
| Eupalinolide J | Natural Product (Sesquiterpene Lactone) | Promotes ubiquitin-dependent STAT3 degradation | MDA-MB-231 (TNBC) | 3.74 ± 0.58 µM | Not Reported | [1] |
| MDA-MB-468 (TNBC) | 4.30 ± 0.39 µM | Not Reported | [1] | |||
| SD-36 | PROTAC | Recruits CRBN E3 ligase to STAT3 for degradation | SU-DHL-1 (Lymphoma) | < 2 µM | 28 nM | [5] |
| MOLM-16 (Leukemia) | < 2 µM | 50 nM | [4][6] | |||
| S3D5 | PROTAC | Recruits CRBN E3 ligase to STAT3 for degradation | HepG2 (Hepatocellular Carcinoma) | Not Reported | 110 nM | [6] |
| Parthenolide | Natural Product (Sesquiterpene Lactone) | Inhibits upstream JAK kinases, reducing STAT3 phosphorylation | MDA-MB-231 (TNBC) | IC50 for STAT3 phosphorylation inhibition: 4.804 µM | Not a direct degrader | [7] |
Key Observations from the Comparison:
-
Potency: Synthetic PROTACs like SD-36 demonstrate significantly higher potency in inducing STAT3 degradation, with DC50 values in the nanomolar range. Eupalinolide J's effect on cell viability is observed at micromolar concentrations, and a direct DC50 value for its STAT3 degradation activity has not been reported, making a direct potency comparison challenging.
-
Mechanism: Both Eupalinolide J and PROTACs utilize the ubiquitin-proteasome system. However, PROTACs are engineered to directly hijack a specific E3 ligase, offering a more targeted and efficient degradation mechanism. The precise E3 ligase involved in Eupalinolide J-mediated degradation is not yet fully elucidated.
-
Alternative Inhibition: Parthenolide, another natural product, offers a different approach by inhibiting the upstream Janus kinases (JAKs) that activate STAT3. This leads to a reduction in phosphorylated, active STAT3, but not necessarily the degradation of the total STAT3 protein[7].
Visualizing the Mechanisms
To better understand the distinct mechanisms of action, the following diagrams illustrate the signaling pathways for Eupalinolide J and a typical STAT3 PROTAC.
Caption: Mechanism of Eupalinolide J-induced STAT3 degradation.
Caption: General mechanism of a STAT3 PROTAC degrader.
Detailed Experimental Protocols
To facilitate the replication and further investigation of the findings discussed, here are detailed protocols for key experiments used to characterize STAT3 degradation.
Western Blotting for STAT3 and p-STAT3 Levels
Objective: To quantify the levels of total STAT3 and its activated, phosphorylated form (p-STAT3) in cells treated with a test compound.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound (e.g., Eupalinolide J at 0, 5, 10, 15 µM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against STAT3, p-STAT3 (Tyr705), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis of the bands can be performed using software like ImageJ to quantify the relative protein levels.
Immunoprecipitation of Ubiquitinated STAT3
Objective: To determine if a test compound increases the ubiquitination of STAT3.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the test compound and a proteasome inhibitor (e.g., MG132 at 10 µM for the last 4-6 hours of treatment) to allow for the accumulation of ubiquitinated proteins. Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Pre-clearing: Incubate the cell lysates with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge the lysates to pellet the beads and transfer the supernatant to a new tube. Add an anti-STAT3 antibody and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
Washing and Elution: Pellet the beads and wash them several times with lysis buffer. Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-ubiquitin antibody. A smear of high-molecular-weight bands will indicate polyubiquitinated STAT3.
Cycloheximide (CHX) Chase Assay
Objective: To determine the half-life of the STAT3 protein in the presence or absence of a test compound.
Protocol:
-
Cell Treatment: Treat cells with the test compound or vehicle control for a predetermined time.
-
Protein Synthesis Inhibition: Add cycloheximide (CHX), a protein synthesis inhibitor, to the cell culture medium at a final concentration of 50-100 µg/mL.
-
Time Course Collection: Harvest cell lysates at various time points after the addition of CHX (e.g., 0, 2, 4, 6, 8 hours).
-
Western Blot Analysis: Analyze the STAT3 protein levels at each time point by Western blotting as described above.
-
Half-life Calculation: Quantify the STAT3 band intensities and plot them against time. The time at which the STAT3 protein level is reduced by 50% is the half-life. A shorter half-life in the presence of the test compound indicates accelerated degradation.
Conclusion
Eupalinolide J represents a valuable natural product for inducing the degradation of STAT3, a key oncogenic protein. While synthetic degraders like PROTACs currently offer higher potency and specificity, the study of natural compounds like Eupalinolide J provides important insights into novel chemical scaffolds and mechanisms for targeted protein degradation. Further research to identify the specific E3 ligase(s) involved in Eupalinolide J's action and to optimize its structure could lead to the development of new and effective anti-cancer therapies. This guide provides the foundational knowledge and experimental framework for researchers to explore and compare these different classes of STAT3-targeting agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PROTAC STAT3 degrader-3 | Benchchem [benchchem.com]
- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Based Discovery of SD-36 as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a potent and selective PROTAC degrader for STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Eupalinolide O: A Promising Candidate for Cancer Therapy Through ROS-Mediated Apoptosis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Eupalinolide O, a sesquiterpene lactone extracted from the plant Eupatorium lindleyanum, has emerged as a compound of significant interest in oncology research. Mounting evidence suggests its potential as an anticancer agent, primarily through the induction of apoptosis in cancer cells, a process intricately linked to the generation of reactive oxygen species (ROS). This guide provides a comprehensive comparison of Eupalinolide O's performance with other related compounds, supported by experimental data, detailed protocols, and visual representations of the underlying molecular pathways.
Data Presentation
The following tables summarize the quantitative data from key studies investigating the pro-apoptotic and ROS-inducing effects of Eupalinolide O and its analogs.
Table 1: In Vitro Efficacy of Eupalinolide O in Triple-Negative Breast Cancer (TNBC) Cells
| Cell Line | Treatment | IC50 (µM) | Apoptosis Rate (%) | ROS Level (Fold Change) | Caspase-3 Activity (Fold Change) | Mitochondrial Membrane Potential (MMP) |
| MDA-MB-231 | Control | - | ~5% | 1.0 | 1.0 | High |
| Eupalinolide O (5 µM) | 5.85 (48h) | Increased | ~2.5 | Increased | Decreased | |
| Eupalinolide O (10 µM) | Significantly Increased | ~4.0 | Significantly Increased | Significantly Decreased | ||
| MDA-MB-453 | Control | - | ~3% | 1.0 | 1.0 | High |
| Eupalinolide O (5 µM) | 7.06 (48h) | Increased | ~2.0 | Increased | Decreased | |
| Eupalinolide O (10 µM) | Significantly Increased | ~3.5 | Significantly Increased | Significantly Decreased |
Data summarized from Zhao et al., 2022.[1][2]
Table 2: Comparative Effects of Different Eupalinolides on Cancer Cells
| Compound | Cancer Type | Key Findings | Mechanism of Action |
| Eupalinolide O | Triple-Negative Breast Cancer | Induces apoptosis, inhibits proliferation.[1][2] | ROS generation , modulation of Akt/p38 MAPK pathway.[1][2] |
| Eupalinolide A | Hepatocellular Carcinoma, Non-Small Cell Lung Cancer | Induces autophagy and apoptosis.[3][4] | ROS /ERK signaling pathway activation, AMPK/mTOR/SCD1 signaling.[3][4] |
| Eupalinolide B | Pancreatic Cancer, Hepatic Carcinoma | Induces apoptosis and ferroptosis.[5][6] | ROS generation , potential cuproptosis, ROS-ER-JNK pathway.[5][6] |
| Eupalinolide J | Triple-Negative Breast Cancer | Suppresses tumor growth, induces apoptosis.[7][8][9] | Targets STAT3 signaling pathway, disrupts MMP.[7][8][9] |
Table 3: Comparison with a Standard Chemotherapeutic Agent
| Compound | Cancer Type | IC50 (µM) | Primary Mechanism of Apoptosis Induction | Role of ROS |
| Eupalinolide O | Triple-Negative Breast Cancer | 3.57 - 11.47 (depending on cell line and time)[1] | Intrinsic pathway, mitochondrial dysfunction[1] | Primary inducer of apoptosis[1][2] |
| Doxorubicin | Triple-Negative Breast Cancer | 0.11 - 0.28[10] | DNA intercalation, topoisomerase II inhibition | Contributes to cardiotoxicity, but also to anticancer effect through ROS-induced damage |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Measurement of Reactive Oxygen Species (ROS) Generation
The intracellular accumulation of ROS is quantified using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Cell Seeding: Plate cells (e.g., MDA-MB-231, MDA-MB-453) in a 24-well plate at a density of 2 x 10^5 cells/well and culture overnight.
-
Treatment: Treat the cells with varying concentrations of Eupalinolide O or the vehicle control (DMSO) for the desired time period.
-
Staining:
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO.
-
Immediately before use, dilute the stock solution in serum-free medium to a final working concentration of 10 µM.
-
Wash the cells once with serum-free medium.
-
Incubate the cells with the DCFH-DA working solution for 30 minutes at 37°C in the dark.
-
-
Analysis:
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer with excitation at 488 nm and emission at 525 nm.
-
Assessment of Apoptosis by Annexin V-FITC/PI Staining
Apoptosis is quantified using flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).
-
Cell Preparation: Seed cells and treat with Eupalinolide O as described above.
-
Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Measurement of Mitochondrial Membrane Potential (MMP)
The change in MMP is assessed using the fluorescent dye JC-1.
-
Cell Preparation: Seed and treat cells with Eupalinolide O.
-
Staining:
-
Incubate the cells with JC-1 staining solution (5 µg/mL) for 20 minutes at 37°C.
-
Wash the cells with PBS.
-
-
Analysis:
-
In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence.
-
In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence.
-
The ratio of red to green fluorescence is measured using a fluorescence microscope or flow cytometer to determine the change in MMP.
-
Caspase-3 Activity Assay
The activity of caspase-3, a key executioner caspase in apoptosis, is measured using a colorimetric or fluorometric assay.
-
Cell Lysis:
-
Treat cells with Eupalinolide O.
-
Lyse the cells using a specific lysis buffer provided in the assay kit.
-
-
Assay:
-
Add the cell lysate to a microplate well containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay).
-
Incubate at 37°C for 1-2 hours.
-
-
Analysis:
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
The increase in signal is proportional to the caspase-3 activity.
-
Western Blot Analysis of Akt/p38 MAPK Signaling Pathway
The expression and phosphorylation status of key proteins in the Akt/p38 MAPK pathway are determined by Western blotting.
-
Protein Extraction:
-
Treat cells with Eupalinolide O.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt and p38 MAPK.
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Eupalinolide O-induced apoptotic signaling pathway.
Caption: General experimental workflow for assessing Eupalinolide O's effects.
Caption: Logical flow of Eupalinolide O's anticancer mechanism.
References
- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
- 5. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Adapalene and Doxorubicin Synergistically Promote Apoptosis of TNBC Cells by Hyperactivation of the ERK1/2 Pathway Through ROS Induction [frontiersin.org]
A Comparative Analysis of Eupalinolides from Diverse Eupatorium Species: Cytotoxicity and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The genus Eupatorium is a rich source of bioactive sesquiterpene lactones, with Eupalinolides standing out for their potent anti-cancer properties. This guide provides a comparative analysis of various Eupalinolides isolated from different Eupatorium species, focusing on their cytotoxic activities against a range of cancer cell lines. We present a compilation of quantitative data, detailed experimental protocols for key assays, and a visualization of the signaling pathways implicated in their mechanism of action to facilitate further research and drug development endeavors.
Comparative Cytotoxicity of Eupalinolides
The following tables summarize the in vitro cytotoxic activity (IC50 values) of several Eupalinolides against various human cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Eupalinolides from Eupatorium lindleyanum
Eupatorium lindleyanum has been the most extensively studied species for Eupalinolides, yielding several potent anti-cancer compounds.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) |
| Eupalinolide A | MHCC97-L | Hepatocellular Carcinoma | ~10 µM (Significant Inhibition) | 48 |
| HCCLM3 | Hepatocellular Carcinoma | ~10 µM (Significant Inhibition) | 48 | |
| Eupalinolide B | TU686 | Laryngeal Cancer | 6.73 | Not Specified |
| TU212 | Laryngeal Cancer | 1.03 | Not Specified | |
| M4e | Laryngeal Cancer | 3.12 | Not Specified | |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | Not Specified | |
| Hep-2 | Laryngeal Cancer | 9.07 | Not Specified | |
| LCC | Laryngeal Cancer | 4.20 | Not Specified | |
| MiaPaCa-2 | Pancreatic Cancer | Most pronounced effect among EA, EB, and EO | Not Specified | |
| Eupalinolide J | MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 ± 0.58 | Not Specified |
| MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 ± 0.39 | Not Specified | |
| PC-3 | Prostate Cancer | Marked anti-proliferative activity | Dose and time-dependent | |
| DU-145 | Prostate Cancer | Marked anti-proliferative activity | Dose and time-dependent | |
| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 10.34, 5.85, 3.57 | 24, 48, 72 |
| MDA-MB-453 | Triple-Negative Breast Cancer | 11.47, 7.06, 3.03 | 24, 48, 72 |
Sesquiterpene Lactones from Other Eupatorium Species
Research into other Eupatorium species has revealed additional cytotoxic sesquiterpene lactones.
| Compound | Eupatorium Species | Cancer Cell Line | Cell Type | IC50 (µg/mL) |
| Eucannabinolide | E. cannabinum | MCF-7 | Breast Cancer | 13 ± 2.45 |
| Eupatoriopicrin derivative (acetonide) | E. cannabinum | EAT, P388, FIO 26, L5178Y(s), HeLa | Murine and Human tumor lines | 2-7 fold more active than eupatoriopicrin |
Key Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed protocols for the principal assays used to evaluate the anti-cancer activity of Eupalinolides are provided below.
Cell Viability Assay (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Eupalinolide stock solution (dissolved in DMSO)
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of the Eupalinolide compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the Eupalinolide dilutions. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance. The IC50 value is determined from the dose-response curve.
Wound Healing (Scratch) Assay
This assay is used to assess cell migration.
Materials:
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
Serum-free cell culture medium
-
Microscope with a camera
Procedure:
-
Seed cells in a multi-well plate and grow until they form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer by scraping a straight line with a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the PBS with serum-free medium containing the Eupalinolide at the desired concentration. A vehicle control should be included.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) at the same position.
-
The rate of wound closure is quantified by measuring the area or width of the scratch at each time point using image analysis software (e.g., ImageJ).
Transwell Migration Assay
This assay evaluates the invasive potential of cancer cells.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet stain
Procedure:
-
Rehydrate Transwell inserts in serum-free medium.
-
Seed cancer cells (e.g., 5x10⁴ cells) in the upper chamber of the insert in serum-free medium containing the Eupalinolide.
-
Add complete medium to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the migrated cells with crystal violet.
-
Count the stained cells in several random fields under a microscope.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Eupalinolides for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL). Incubate for 30 minutes at 37°C.
-
Add PI staining solution (50 µg/mL) and incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect specific proteins involved in apoptosis.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, PARP, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Eupalinolides, then lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Mechanistic Insights: Signaling Pathways
Eupalinolides exert their anti-cancer effects by modulating various signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of metastasis.
Experimental Workflow for Eupalinolide Bioactivity Screening
Caption: A typical workflow for screening and characterizing the anti-cancer properties of Eupalinolides.
Signaling Pathways Modulated by Eupalinolides
Several key signaling pathways have been identified as targets of Eupalinolides in cancer cells.
Caption: Overview of signaling pathways targeted by different Eupalinolides leading to anti-cancer effects.
This guide provides a foundational comparison of Eupalinolides based on currently available literature. Further research, particularly direct comparative studies under standardized conditions, is necessary to fully elucidate the structure-activity relationships and therapeutic potential of this promising class of natural products.
Eupalinolide B: A Comparative Analysis of its In Vivo Anti-Tumor Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-tumor efficacy of Eupalinolide B against standard-of-care chemotherapies and other natural compounds in laryngeal, hepatic, and pancreatic cancer models. The data presented is compiled from preclinical studies to offer an objective evaluation of Eupalinolide B's potential as a therapeutic agent.
Executive Summary
Eupalinolide B, a sesquiterpene lactone, has demonstrated significant in vivo anti-tumor activity across multiple cancer types. In xenograft models of laryngeal, hepatic, and pancreatic cancers, Eupalinolide B has been shown to inhibit tumor growth. This guide compares its efficacy with established treatments such as cisplatin, sorafenib, and gemcitabine, as well as other natural compounds like curcumin and resveratrol, providing a baseline for its potential therapeutic positioning.
In Vivo Efficacy Comparison
The following tables summarize the in vivo anti-tumor efficacy of Eupalinolide B and its comparators in various cancer models.
Laryngeal Cancer
| Treatment Agent | Cell Line Xenograft | Mouse Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Eupalinolide B | TU212 | BALB/c nude mice | Not specified in abstract | Significantly suppressed tumor growth (P < 0.01) | [1] |
| Cisplatin | UMSCC-12 | Athymic nude mice | Weekly peritumoral or systemic injections for 3 weeks | Superior antitumor efficacy with a nanoconjugated formulation compared to standard cisplatin. | [2][3] |
| Resveratrol | - | - | - | Data not available for a directly comparable laryngeal cancer xenograft model. |
Hepatic Carcinoma
| Treatment Agent | Cell Line Xenograft | Mouse Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Eupalinolide B | SMMC-7721, HCCLM3 | Female BALB/c nude mice | 25 mg/kg or 50 mg/kg, injected every 2 days for 3 weeks | Significantly inhibited tumor volume and weight. | [4] |
| Sorafenib | SMMC-7721 | BALB/c nude mice | Intragastric administration daily for 40 days | Significantly suppressed tumor growth. | [5] |
| Sorafenib | HLE | Nude mice | 25 mg/kg by gavage, 5 times/week for 3 weeks | Inhibited tumor growth by 49.3%. | [6] |
Pancreatic Cancer
| Treatment Agent | Cell Line Xenograft | Mouse Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Eupalinolide B | PANC-1 | Nude mice | Intraperitoneal injections (doses varied) | Significantly reduced tumor volume and weight. | [7] |
| Gemcitabine | PANC-1 | Nude mice | 50 mg/kg i.p., twice a week for 3 weeks (in combination study) | Induced tumor growth inhibition. | [8][9] |
| Curcumin | PANC-1, L3.6pL | Athymic nude mice | 100 mg/kg/day for 18 days | Inhibited tumor growth and weight. | [9] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the comparative efficacy data.
Eupalinolide B Xenograft Models
-
Laryngeal Cancer (TU212): The study on laryngeal cancer mentions the use of TU212 cell xenografts but does not provide a detailed protocol in the available abstract[1].
-
Hepatic Carcinoma (SMMC-7721 & HCCLM3): Human hepatic carcinoma cell lines SMMC-7721 or HCCLM3 were subcutaneously transplanted into female BALB/c nude mice. After tumor establishment, Eupalinolide B (25 mg/kg or 50 mg/kg) was injected every 2 days for 3 weeks[4].
-
Pancreatic Cancer (PANC-1): PANC-1 pancreatic cancer cells were implanted into nude mice to establish a xenograft tumor model. Eupalinolide B was administered via intraperitoneal injection at varying doses[7].
Comparator Xenograft Models
-
Cisplatin (Laryngeal Cancer - UMSCC-12): UMSCC-12 laryngeal cancer cells were inoculated into the buccal mucosa of athymic nude mice. Treatment with systemic cisplatin was administered weekly for 3 weeks[2][3].
-
Sorafenib (Hepatic Carcinoma - SMMC-7721): GFP-expressing SMMC-7721 hepatoma cells were injected subcutaneously into nude mice. Sorafenib was administered daily by intragastric gavage for 40 days[5].
-
Gemcitabine (Pancreatic Cancer - PANC-1): PANC-1 cells (5 × 10⁶) were implanted subcutaneously on the right hind leg of 6-8-week-old male nude mice. For combination studies, gemcitabine was administered at 50 mg/kg intraperitoneally twice a week for 3 consecutive weeks[8].
-
Curcumin (Pancreatic Cancer - L3.6pL): Athymic nude mice were orthotopically implanted with L3.6pL cells. Curcumin was administered at a dose of 100 mg/kg/day for 18 days[9].
Mechanistic Insights and Signaling Pathways
Understanding the molecular mechanisms underlying the anti-tumor effects of these compounds is critical for their development and clinical application.
Eupalinolide B Signaling Pathways
Eupalinolide B exerts its anti-tumor effects through multiple mechanisms, including the induction of ferroptosis and the activation of the ROS-ER-JNK signaling pathway in hepatic carcinoma[4]. In pancreatic cancer, it has been shown to induce apoptosis, elevate reactive oxygen species (ROS) levels, and disrupt copper homeostasis, potentially through cuproptosis[7]. In laryngeal cancer, Eupalinolide B inhibits cell proliferation and epithelial-mesenchymal transition[1].
Standard-of-Care Chemotherapy Signaling Pathways
Standard chemotherapies like cisplatin, sorafenib, and gemcitabine have well-characterized mechanisms of action.
-
Cisplatin: Primarily functions by cross-linking with purine bases on DNA, which interferes with DNA repair mechanisms, leading to DNA damage and subsequent apoptosis in cancer cells[3]. In laryngeal carcinoma, cisplatin-induced reactive oxygen species (ROS) stress can regulate the Nrf2 pathway[10].
-
Sorafenib: A multi-kinase inhibitor that targets several signaling pathways, including the Raf/MEK/ERK pathway, to inhibit tumor cell proliferation and promote apoptosis. It also inhibits receptor tyrosine kinases like VEGFR and PDGFR, thereby suppressing angiogenesis[11][12][13]. In hepatocellular carcinoma, sorafenib can also block the PI3K/Akt/mTOR and STAT3 signaling pathways[14][15].
-
Gemcitabine: A nucleoside analog that inhibits DNA synthesis and induces apoptosis. Resistance to gemcitabine in pancreatic cancer is associated with the reactivation of developmental pathways such as Hedgehog, Wnt, and Notch[16]. The AMPK/mTOR signaling pathway is also implicated in gemcitabine-induced apoptosis and autophagy[17].
Alternative Natural Compound Signaling Pathways
Natural compounds such as curcumin and resveratrol also exhibit anti-tumor properties through diverse signaling pathways.
-
Curcumin: In pancreatic cancer, curcumin has been shown to modulate multiple signaling pathways, including NF-κB, STAT3, EGFR, and Notch-1[18]. It can also inhibit the Hedgehog signaling pathway and reverse the epithelial-mesenchymal transition[19]. Furthermore, curcumin can sensitize pancreatic cancer cells to gemcitabine by targeting EZH2 and the lncRNA PVT1[20].
-
Resveratrol: This polyphenol has been shown to modulate various signaling pathways, including WNT, SHH/GLI, TGFβ1/SMAD, NOTCH, TRAIL, and STAT, in different cancers[21]. In laryngeal cancer, it has been studied in combination with cisplatin, where it can influence proliferation and apoptosis[22].
Experimental Workflow
The general workflow for evaluating the in vivo anti-tumor efficacy of these compounds in xenograft models is illustrated below.
Conclusion
Eupalinolide B demonstrates promising in vivo anti-tumor efficacy in preclinical models of laryngeal, hepatic, and pancreatic cancers. Its ability to inhibit tumor growth is comparable to, and in some instances may offer advantages over, standard-of-care chemotherapies and other natural compounds, particularly through its diverse mechanisms of action. Further research is warranted to fully elucidate its therapeutic potential, including head-to-head comparative studies with optimized dosing regimens and exploration of combination therapies. The data presented in this guide serves as a valuable resource for researchers and drug development professionals in the continued investigation of Eupalinolide B as a novel anti-cancer agent.
References
- 1. Molecular predictors of gemcitabine response in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PANC-1 Xenograft Model | Xenograft Services [xenograft.net]
- 3. Effects of peritumoral nanoconjugated cisplatin on laryngeal cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sorafenib inhibits growth of hepatoma with hypoxia and hypoxia-driven angiogenesis in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regression of human pancreatic tumor xenografts in mice after a single systemic injection of recombinant vaccinia virus GLV-1h68 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A direct pancreatic cancer xenograft model as a platform for cancer stem cell therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Sorafenib-based combined molecule targeting in treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evolving role of Sorafenib in the management of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sorafenib inhibits growth and metastasis of hepatocellular carcinoma by blocking STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resveratrol-mediates-its-anti-cancer-effects-by-nrf2-signaling-pathway-activation - Ask this paper | Bohrium [bohrium.com]
- 16. Therapeutic applications of curcumin for patients with pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanistic insights curcumin’s anti-inflammatory in pancreatic cancer: experimental and computational evidence implicating IL1B interference via IL10RA upregulation and NLRP3/TLR3 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Novel discoveries targeting gemcitabine‐based chemoresistance and new therapies in pancreatic cancer: How far are we from the destination? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ovid.com [ovid.com]
- 21. Regulation of Cell Signaling Pathways and miRNAs by Resveratrol in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Effect of Resveratrol or Curcumin on Head and Neck Cancer Cells Sensitivity to the Cytotoxic Effects of Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Bioactivity of Eupalinolide K Across Different Cell Lines: A Guide for Researchers
This guide provides a comparative analysis of the bioactivity of Eupalinolide K, a sesquiterpene lactone, in various cancer cell lines. Due to the limited availability of studies focusing solely on this compound, this guide also includes data on a complex containing this compound (F1012-2) and compares its activity with other structurally related Eupalinolides (A, B, J, and O). This information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.
Data Presentation: A Comparative Overview of Eupalinolide Bioactivity
| Compound/Complex | Cell Line(s) | IC50 (µM) | Key Bioactivities |
| F1012-2 (Eupalinolide I, J, K) | MDA-MB-231 (Triple-Negative Breast Cancer) | Not Reported | Induces apoptosis and cell cycle arrest at the G2/M phase[1]. |
| Eupalinolide J | PC-3, DU-145 (Prostate Cancer) | Not Reported | Induces apoptosis, cell cycle arrest at G0/G1 phase, disrupts mitochondrial membrane potential, and causes DNA damage[2][3]. |
| U251 (Glioblastoma), MDA-MB-231 | Not Reported | Inhibits cancer cell metastasis[1]. | |
| Eupalinolide O | MDA-MB-231, MDA-MB-453 (Triple-Negative Breast Cancer) | MDA-MB-231: 10.34 (24h), 5.85 (48h), 3.57 (72h) MDA-MB-453: 11.47 (24h), 7.06 (48h), 3.03 (72h) | Induces apoptosis, decreases mitochondrial membrane potential, and elevates reactive oxygen species (ROS)[4][5]. |
| Eupalinolide A | A549, H1299 (Non-Small Cell Lung Cancer) | Not Reported | Inhibits cell proliferation, arrests cell cycle at G2/M phase, and promotes apoptosis and ferroptosis[6]. |
| Eupalinolide B | Pancreatic Cancer Cells | Not Reported | Inhibits cell viability, proliferation, migration, and invasion. Induces apoptosis and elevates ROS levels[7]. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below to facilitate the replication and further investigation of this compound's bioactivity.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C.
-
Compound Treatment: The cells are then treated with various concentrations of the Eupalinolide compound or complex for specified durations (e.g., 24, 48, 72 hours)[1].
-
MTT Addition: After the incubation period, 20 µL of MTT reagent is added to each well, and the plate is incubated for an additional 4 hours[1].
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in Dimethyl sulfoxide (DMSO)[1].
-
Absorbance Measurement: The absorbance is measured at a wavelength of 550 nm using a microplate reader[1].
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Protein Extraction: Cells are treated with the compound of interest, and total protein is extracted using lysis buffer.
-
Protein Quantification: The protein concentration is determined using a Bradford or BCA protein assay.
-
Gel Electrophoresis: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., STAT3, Akt, p38, caspases) overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for assessing this compound's bioactivity and the signaling pathways implicated in the cellular response to related Eupalinolide compounds.
Caption: A simplified workflow for evaluating the in vitro bioactivity of this compound.
Caption: Implicated signaling pathways based on studies of various Eupalinolides.
References
- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 3. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
- 7. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Eupalinolide J and F1012-2 on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-proliferative effects of Eupalinolide J and F1012-2, two natural compounds derived from Eupatorium lindleyanum DC. The information presented is based on published experimental data to assist researchers in evaluating their potential as anti-cancer agents.
Overview of Eupalinolide J and F1012-2
Eupalinolide J is a sesquiterpene lactone that has demonstrated significant anti-proliferative activity in various cancer cell lines.[1][2] F1012-2 is a novel sesquiterpene lactone active fraction also isolated from Eupatorium lindleyanum DC.[3][4] Notably, one study has identified F1012-2 as a complex composed of Eupalinolide I, Eupalinolide J, and Eupalinolide K.[5][6] Both agents have been shown to inhibit cancer cell growth by inducing cell cycle arrest and apoptosis, although their precise molecular mechanisms appear to diverge.
Effects on Cell Proliferation: A Head-to-Head Comparison
Both Eupalinolide J and F1012-2 have been shown to inhibit cell proliferation in a dose- and time-dependent manner in various cancer cell lines.
Eupalinolide J has demonstrated marked anti-proliferative activity in human prostate cancer cells (PC-3 and DU-145) and triple-negative breast cancer (TNBC) cells (MDA-MB-231 and MDA-MB-468).[1][7] Its primary mechanisms of action include the induction of apoptosis and cell cycle arrest at the G0/G1 or G2/M phase.[1][2][7] Furthermore, Eupalinolide J has been found to disrupt the mitochondrial membrane potential and induce DNA damage.[1][2] A key molecular target of Eupalinolide J is the STAT3 signaling pathway, where it promotes the degradation of STAT3, a critical regulator of cell proliferation and survival.[7][8]
F1012-2 has shown significant inhibitory effects on the growth of TNBC cells, including MDA-MB-231 and MDA-MB-468, while exhibiting a less pronounced effect on non-cancerous human mammary epithelial cells (MCF-10A).[4][9] The anti-proliferative effects of F1012-2 are mediated through the induction of cell cycle arrest at the G2/M phase, apoptosis via both intrinsic and extrinsic pathways, and autophagy.[3][4] Interestingly, the inhibition of autophagy has been shown to enhance F1012-2-induced apoptosis.[3] F1012-2 also triggers the overproduction of reactive oxygen species (ROS), leading to DNA damage.[10][11] Its molecular mechanism involves the activation of the MAPK signaling pathway, particularly the JNK and ERK pathways, and regulation of the p53/NF-κB signaling pathways.[11][12]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Eupalinolide J and F1012-2 in different cancer cell lines, providing a quantitative comparison of their potency.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hr) |
| Eupalinolide J | PC-3 | Prostate Cancer | 2.89 ± 0.28 | 72 |
| Eupalinolide J | DU-145 | Prostate Cancer | 2.39 ± 0.17 | 72 |
| Eupalinolide J | MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 ± 0.58 | Not Specified |
| Eupalinolide J | MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 ± 0.39 | Not Specified |
| F1012-2 | MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly stated in µM, but significant inhibition observed at µg/ml concentrations | 72 |
| F1012-2 | MDA-MB-468 | Triple-Negative Breast Cancer | Not explicitly stated in µM, but significant inhibition observed at µg/ml concentrations | 72 |
Note: The IC50 values for F1012-2 were not consistently reported in µM in the reviewed literature, precluding a direct molar comparison with Eupalinolide J in this table. However, studies on F1012-2 have demonstrated potent anti-proliferative effects at low µg/ml concentrations.[4]
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate the effects of Eupalinolide J and F1012-2 on cell proliferation.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., PC-3, DU-145, MDA-MB-231, MDA-MB-468) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C.[5]
-
Compound Treatment: The cells are then treated with various concentrations of Eupalinolide J or F1012-2 for specified durations (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Following treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.[5]
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 150 µL of dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 550 nm using a microplate reader.[5] Cell viability is calculated as a percentage of the control group.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Cells are treated with the desired concentrations of Eupalinolide J or F1012-2 for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: The cells are harvested, washed with cold phosphate-buffered saline (PBS), and fixed in 75% ethanol at 4°C overnight.[13]
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A at 37°C for 30 minutes in the dark.[13]
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with Eupalinolide J or F1012-2 for the desired time.
-
Cell Harvesting and Staining: The cells are harvested and resuspended in 1x binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated for 15 minutes at room temperature in the dark.[2]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by Eupalinolide J and F1012-2, as well as a typical experimental workflow for assessing their anti-proliferative effects.
Caption: Eupalinolide J signaling pathway.
Caption: F1012-2 signaling pathway.
Caption: Experimental workflow for assessing anti-proliferative effects.
References
- 1. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 3. F1012-2 inhibits the growth of triple negative breast cancer through induction of cell cycle arrest, apoptosis, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. F1012‐2 inhibits the growth of triple negative breast cancer through induction of cell cycle arrest, apoptosis, and autophagy [agris.fao.org]
- 10. researchgate.net [researchgate.net]
- 11. F1012-2 Induced ROS-Mediated DNA Damage Response through Activation of MAPK Pathway in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Eradication of Pancreatic Cancer: A Comparative Guide to Eupalinolide B and Elesclomol Co-administration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic anti-cancer effects of Eupalinolide B (EB) and elesclomol (ES) in pancreatic cancer models. The combination of these two agents presents a promising therapeutic strategy by exploiting copper-dependent cell death mechanisms, specifically cuproptosis, to overcome the notorious resistance of pancreatic tumors to conventional therapies. This document outlines the experimental evidence, detailed protocols, and underlying signaling pathways supporting this synergistic interaction.
I. Comparative Performance: Monotherapy vs. Combination Therapy
The co-administration of Eupalinolide B and elesclomol demonstrates a significant enhancement in cytotoxic effects against pancreatic cancer cells compared to either agent alone. This synergy is attributed to a multi-faceted mechanism involving increased reactive oxygen species (ROS) production and the induction of cuproptosis, a novel form of copper-dependent cell death.[1][2]
Quantitative Analysis of Synergistic Effects
The following tables summarize the key quantitative findings from in vitro and in vivo studies, highlighting the superior efficacy of the EB and ES combination.
Table 1: In Vitro Cytotoxicity in Pancreatic Cancer Cell Lines
| Treatment | Metric | Pancreatic Cancer Cell Line A | Pancreatic Cancer Cell Line B |
| Eupalinolide B (EB) | IC50 | ~5 µM | Not Specified |
| Elesclomol (ES) | IC50 | ~50 nM | Not Specified |
| EB + ES Combination | Cell Viability | Significantly lower than single agents | Significantly lower than single agents |
| EB + ES Combination | DNA Synthesis (Edu Staining) | Significant reduction in fluorescence intensity | Not Specified |
Note: Specific IC50 values for the combination and data for a second cell line are not detailed in the provided abstracts but the synergistic effect was consistently reported. The concentrations of 5 µM for EB and 50 nM for ES were noted as effective for combined treatment studies.[2]
Table 2: In Vivo Tumor Growth Inhibition in a Xenograft Mouse Model
| Treatment Group | Metric | Result |
| Control | Tumor Growth | Uninhibited |
| Eupalinolide B (EB) alone | Tumor Growth Reduction | Significant |
| Elesclomol (ES) alone | Tumor Growth Reduction | Not Specified |
| EB + ES Combination | Tumor Growth Reduction | Potentially more significant than monotherapy (inferred from synergistic in vitro data) |
| EB alone | Ki-67 Expression | Decreased |
Note: While the primary study confirmed EB's efficacy in a xenograft model, specific data for the combination therapy in vivo was not available in the provided abstracts.[1][2]
Table 3: Mechanistic Insights of the Synergistic Combination
| Mechanism | Metric | Result of EB + ES Combination |
| Reactive Oxygen Species (ROS) | ROS Levels | Significantly elevated, further enhanced by CuCl2 |
| Copper Homeostasis | Intracellular Copper Levels | EB treatment significantly increases intracellular copper |
| Cuproptosis | HSP70 Protein Levels | Increased with CuCl2 co-treatment |
| Cuproptosis | LIAS Protein Levels | Decreased with CuCl2 co-treatment |
II. Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the synergistic effects of Eupalinolide B and elesclomol.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the compounds by measuring the metabolic activity of the cells.
-
Cell Seeding: Plate pancreatic cancer cells (e.g., PANC-1, MIA PaCa-2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of Eupalinolide B alone, elesclomol alone, and in combination for 48-72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values. The combination index (CI) can be calculated using software like CompuSyn to quantify synergy (CI < 1 indicates synergy).
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This assay measures the intracellular levels of ROS.
-
Cell Seeding and Treatment: Seed pancreatic cancer cells in a 6-well plate or a 96-well black plate and treat with EB, ES, or the combination as described for the cell viability assay. A positive control (e.g., H₂O₂) should be included.
-
DCFH-DA Staining: After treatment, wash the cells with serum-free medium and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS. Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope. For flow cytometry, cells are harvested, stained, and analyzed.
-
Data Normalization: The fluorescence intensity can be normalized to the cell number or protein concentration.
Western Blot Analysis for Cuproptosis Markers
This technique is used to detect changes in the expression of proteins involved in cuproptosis.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against cuproptosis-related proteins (e.g., FDX1, LIAS, HSP70) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Pancreatic Cancer Xenograft Model
This in vivo model assesses the anti-tumor efficacy of the drug combination.
-
Cell Implantation: Subcutaneously inject pancreatic cancer cells (e.g., 1x10⁶ cells in Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Treatment Initiation: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (vehicle control, EB alone, ES alone, EB + ES combination).
-
Drug Administration: Administer the treatments via an appropriate route (e.g., intraperitoneal injection) according to a predetermined schedule.
-
Tumor Measurement: Measure tumor volume with calipers every few days.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. The tumors can be used for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67).
III. Visualizing the Mechanism of Action
The following diagrams illustrate the proposed signaling pathway and a general experimental workflow.
Caption: Proposed synergistic mechanism of Eupalinolide B and elesclomol.
Caption: General experimental workflow for evaluating synergy.
References
Safety Operating Guide
Proper Disposal of Eupalinolide K: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential, step-by-step guidance for the proper disposal of Eupalinolide K, a sesquiterpene lactone with potential cytotoxic properties.
This compound, like many sesquiterpene lactones, is investigated for its biological activities, which may include cytotoxicity.[1][2] Due to its potential hazards, all materials contaminated with this compound must be treated as hazardous waste.[3][4] Improper disposal, such as discarding it in the regular trash or down the drain, is prohibited and can pose a risk to human health and the environment.[5] Adherence to institutional and regulatory guidelines is crucial for maintaining a safe laboratory environment.
Hazard Identification and Classification
| Hazard Class | Description | GHS Pictogram | Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | 💀 | Avoid breathing dust/fumes. Wear protective gloves, clothing, and eye/face protection. |
| Skin Irritation | May cause skin irritation. | ! | Wash hands thoroughly after handling. |
| Eye Irritation | May cause serious eye irritation. | ! | Wear eye protection. |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | ! | Do not eat, drink, or smoke when using this product. |
| Hazardous to the Aquatic Environment | May be toxic to aquatic life with long-lasting effects. | 🌳 | Avoid release to the environment. |
This table is a general guideline. Always refer to your institution's specific chemical safety information.
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols outline the necessary steps for the safe disposal of this compound and contaminated materials in a laboratory setting.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure you are wearing the appropriate PPE:
-
Gloves: Two pairs of nitrile gloves are recommended.
-
Lab Coat: A disposable or dedicated lab coat.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a respirator may be necessary.
Waste Segregation and Collection
Proper segregation of waste at the point of generation is critical.[3][5]
-
Solid Waste:
-
Place all contaminated solid materials, including unused this compound powder, contaminated gloves, wipes, and plasticware, into a designated, leak-proof, and puncture-resistant container.[4]
-
This container should be clearly labeled as "Cytotoxic Waste" or "Chemotherapeutic Waste" with the appropriate hazard symbols.[5][6]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as solutions from experiments, in a compatible, sealed, and leak-proof container.[5]
-
The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the approximate concentration and volume.
-
-
Sharps Waste:
-
Any contaminated sharps, such as needles, syringes, or glass pipettes, must be placed in a designated sharps container that is also labeled as "Cytotoxic Waste."[4]
-
Decontamination of Work Surfaces
After handling this compound, all work surfaces must be decontaminated.
-
Initial Wipe: Use a detergent solution to wipe down the work area.[3]
-
Rinse: Follow with a wipe using 70% isopropyl alcohol.[3]
-
Final Wipe: Conclude with a wipe using distilled water.
-
Disposal of Wipes: All wipes used for decontamination must be disposed of as solid cytotoxic waste.[3]
Storage and Disposal
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Do not overfill waste containers; they should be sealed when three-quarters full.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[5] Follow all institutional procedures for labeling and documentation.[7]
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. danielshealth.ca [danielshealth.ca]
- 7. mcneese.edu [mcneese.edu]
Personal protective equipment for handling Eupalinolide K
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling Eupalinolide K in a laboratory setting. It includes detailed operational procedures and disposal plans to ensure the safety of all personnel.
Summary of Chemical and Physical Properties
A clear understanding of this compound's properties is fundamental to its safe handling. The following table summarizes key quantitative data.
| Property | Value |
| Molecular Formula | C₂₀H₂₆O₆ |
| Molecular Weight | 362.42 g/mol |
| Boiling Point | 574.4 ± 50.0 °C at 760 mmHg[1] |
| Flash Point | 201.5 ± 23.6 °C[1] |
| Density | 1.2 ± 0.1 g/cm³[1] |
| Solubility | Soluble in DMSO[2] |
| Appearance | Powder[1] |
| Storage Conditions | Store at -20°C[2] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. All personnel must adhere to the following safety precautions.
Hazard Statements:
-
Harmful if swallowed.
-
Harmful in contact with skin.
-
Harmful if inhaled.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to minimize exposure.
| PPE Category | Specific Requirements |
| Hand Protection | Wear protective gloves. |
| Eye/Face Protection | Use safety glasses with side-shields or chemical safety goggles. |
| Skin and Body Protection | Wear a lab coat or other protective clothing. |
| Respiratory Protection | Use a properly fitted respirator when handling the powder form or if there is a risk of aerosolization. |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is critical.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area at the recommended temperature of -20°C.[2]
-
Keep the container tightly closed.
2. Preparation and Use:
-
All handling of this compound powder should be conducted in a certified chemical fume hood.
-
Before use, ensure all necessary PPE is correctly worn.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Avoid the formation of dust and aerosols.
3. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For solid spills, carefully sweep up the material and place it in a sealed container for disposal. Avoid raising dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Emergency Procedures and First Aid
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance. As a sesquiterpene lactone, this compound waste should be treated as hazardous.
1. Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste unless compatibility is confirmed.
2. Disposal Procedure:
-
Dispose of all this compound waste through your institution's hazardous waste management program.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
